Cerium molybdate
Description
Properties
CAS No. |
53986-44-0 |
|---|---|
Molecular Formula |
Ce2Mo2O9-12 |
Molecular Weight |
616.1 g/mol |
IUPAC Name |
cerium(3+);molybdenum;oxygen(2-) |
InChI |
InChI=1S/2Ce.2Mo.9O/q2*+3;;;9*-2 |
InChI Key |
ZUCSFDYOMKUZOX-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Ce+3].[Ce+3] |
Origin of Product |
United States |
Corrosion Protection:cerium Molybdate is Being Investigated As a Key Component in Environmentally Friendly Conversion Coatings for Metals Like Steel.mdpi.comthese Coatings Offer a Promising Alternative to Traditional, Highly Toxic Chromium Based Anti Corrosion Treatments.mdpi.comthe Development of Cerium Molybdate Coatings Aligns with Legislative Pressures to Phase out Hazardous Materials, Thereby Reducing the Environmental and Health Risks Associated with Metal Finishing and Protection.mdpi.com
Recyclability and End-of-Life
The long-term sustainability of cerium molybdate (B1676688) also depends on its lifecycle. In catalytic applications, the ability to easily separate and reuse the material is a significant advantage. hilarispublisher.commdpi.com Heterogeneous catalysts like cerium molybdate are generally preferred in industrial settings because they can be recovered from reaction mixtures through methods like filtration, reducing product contamination and allowing for catalyst recycling. hilarispublisher.commdpi.com Research into the recovery of molybdates from spent catalysts is ongoing, aiming to create a circular economy for these valuable materials and minimize waste. springerprofessional.de
Future research will likely focus on conducting comprehensive life cycle assessments (LCAs) specifically for this compound to quantify its environmental impact from cradle to grave. europa.eucore.ac.ukmdpi.com This will involve further optimizing green synthesis routes to enhance efficiency and reduce costs, as well as developing robust recycling processes to recover cerium and molybdenum from end-of-life products.
Crystallographic and Microstructural Analysis of Cerium Molybdate Systems
Phase Identification and Structural Refinement
Cerium molybdate (B1676688), with the chemical formula Ce₂(MoO₄)₃, is known to crystallize in different structures, primarily tetragonal and monoclinic phases. The formation of these phases is highly dependent on the synthesis temperature and other process parameters.
Cerium molybdate can adopt a scheelite-type tetragonal structure. This phase is often observed in samples synthesized at lower calcination temperatures. For instance, this compound synthesized via the EDTA-citrate combined complexation method and calcined at 500 °C exhibits a single tetragonal structure. scielo.brscielo.br Similarly, nanocrystals prepared by a co-precipitation method followed by microwave-assisted hydrothermal treatment also present a single-crystalline phase with a scheelite-type tetragonal structure. researchgate.net
The tetragonal phase of this compound is characterized by the space group I4₁/a. scielo.brresearchgate.netcdmf.org.br Rietveld refinement of X-ray diffraction data for a sample calcined at 500 °C confirmed a tetragonal structure with this space group. scielo.brresearchgate.netresearchgate.net The lattice parameters for this phase have been reported as a = 16.859 Å and c = 16.013 Å, with a cell volume of 4550.99 ų. researchgate.netresearchgate.net The structure of rare-earth metal(III) molybdates with a tetragonal arrangement involves [MoO₄] clusters coordinated by four oxygen atoms, forming a polyhedron that can be significantly distorted. cdmf.org.br
Table 1: Crystallographic Data for Tetragonal this compound
| Calcination Temperature (°C) | Crystalline Structure | Space Group | a (Å) | c (Å) | Cell Volume (ų) |
|---|---|---|---|---|---|
| 500 | Tetragonal | I4₁/a | 16.859 | 16.013 | 4550.99 |
Data sourced from Rietveld refinement of X-ray diffraction data. researchgate.netresearchgate.net
With an increase in calcination temperature, this compound typically undergoes a phase transition from a tetragonal to a monoclinic crystalline structure. scielo.brscielo.br Samples calcined at 600 °C and 800 °C have been shown to possess a monoclinic structure. scielo.brscielo.brresearchgate.net This monoclinic phase is a key characteristic of this compound, which is often described as a scheelite-type material with a monoclinic crystalline structure. scielo.brscielo.br
The monoclinic phase of this compound has been identified with the space group C2/c or P21/c. researchgate.netmdpi.com For instance, Rietveld refinement has shown that samples calcined at 600 °C and 800 °C have a monoclinic structure with the C2/c space group. scielo.brresearchgate.net In another study, a series of antimony-doped this compound samples synthesized via a co-precipitation route predominantly showed a monoclinic phase with the P21/c space group. mdpi.com The lattice parameters for the monoclinic phase vary slightly depending on the synthesis conditions. For a sample calcined at 600 °C, the lattice parameters were reported as a = 16.901 Å, b = 11.839 Å, c = 15.980 Å, and β = 108.487°, with a cell volume of 3181.01 ų. researchgate.net
Table 2: Crystallographic Data for Monoclinic this compound at Different Calcination Temperatures
| Calcining Temperature (°C) | Crystalline Structure | Space Group | a (Å) | b (Å) | c (Å) | β (º) | Cell Volume (ų) |
|---|---|---|---|---|---|---|---|
| 600 | Monoclinic | C2/c | 16.901 | 11.839 | 15.980 | 108.487 | 3181.01 |
| 800 | Monoclinic | C2/c | 16.877 | 11.840 | 15.976 | 108.251 | 3164.03 |
Data sourced from Rietveld refinement of X-ray diffraction data. researchgate.net
In the synthesis of this compound, the formation of secondary or co-existing phases is a critical aspect to consider, particularly at higher temperatures. When this compound is subjected to calcination at temperatures of 800 °C and above, the appearance of cerium oxide phases within the monoclinic structure has been observed. scielo.brscielo.br Specifically, at 800 °C, phases identified as Ce₁₁O₂₀ and Ce₇O₁₂ have been detected alongside the primary monoclinic this compound phase. acadpubl.eu The presence of these cerium oxides indicates a degree of decomposition or phase instability at elevated temperatures, which can be attributed to the oxidation of Ce³⁺ to Ce⁴⁺. scielo.brscielo.br
Furthermore, studies on materials synthesized using the Pechini method, which involves cerium and molybdenum precursors, have shown that at temperatures above 850 °C, the material can decompose into cerium and molybdenum oxides, followed by the sublimation of MoO₃. mdpi.com The thermal analysis of a CeMo material synthesized by this method revealed a mass loss above 1000 °C, which was associated with the sublimation of MoO₃ and the output of polymolybdate species. mdpi.comresearchgate.net In the case of pure molybdenum oxide (MoO₃), thermal decomposition events between 700–850 °C correspond to the sublimation of MoO₃, while the range of 850–1000 °C is associated with the release of polymolybdates. mdpi.com The interaction between cerium and molybdenum ions in this compound can lead to increased thermal stability compared to the individual oxides. mdpi.com
Microstructural Morphology and Size Distribution
The microstructure of this compound, including the shape, size, and agglomeration of its particles, is significantly influenced by the synthesis route and subsequent thermal treatment.
The addition of molybdenum to cerium in the synthesis process can lead to crystal growth through particle aggregation, resulting in the formation of a mixed oxide. mdpi.com At higher temperatures, such as 600 and 800 °C, the joining of two or more particles to form larger ones becomes more noticeable. scielo.br This phenomenon is driven by the decrease in Gibbs free energy that results from the reduction of the total surface area. scielo.br The morphology of Ce₂(MoO₄)₃ can be tailored by varying the synthesis conditions. amsterdamwebdesign.com For example, Ce₂(MoO₄)₃ synthesized with dielectric barrier discharge plasma can result in flowerlike nanosheets. researchgate.net
The crystallite size of this compound is highly dependent on the synthesis conditions, most notably the calcination temperature. Generally, an increase in calcination temperature leads to an increase in the average crystallite size. scielo.brscielo.br
The synthesis method itself also plays a crucial role. For instance, in a study involving antimony-doped this compound prepared by co-precipitation, the crystallite size was found to decrease from 40.29 nm to 29.09 nm as the antimony content was increased. mdpi.com This indicates that doping can be used as a strategy to control crystallite size.
Table 3: Average Crystallite Size of this compound at Different Calcination Temperatures
| Calcining Temperature (°C) | Crystalline Structure | Average Crystallite Size (Å) |
|---|---|---|
| 500 | Tetragonal | 1467.43 |
| 600 | Monoclinic | 2495.15 |
| 800 | Monoclinic | 18526.18 |
Data sourced from Rietveld refinement of X-ray diffraction data. researchgate.net
Advanced Diffraction Techniques
X-ray Diffraction (XRD) for Phase and Lattice Parameter Analysis
X-ray Diffraction (XRD) is a fundamental technique for the characterization of crystalline materials, providing critical insights into the phase composition and structural properties of this compound systems. Analysis of XRD patterns reveals that the crystalline structure of this compound is highly dependent on the synthesis conditions, particularly the calcination temperature. scielo.brresearchgate.net The presence of well-defined, sharp peaks in the diffraction patterns is indicative of well-crystallized and ordered structures over a long range. researchgate.net
Studies have shown that this compound can exist in different polymorphs, primarily tetragonal and monoclinic structures. acadpubl.euscispace.com The specific phase obtained is often a direct result of the thermal treatment applied. For instance, this compound synthesized via an EDTA-citrate complexation method and calcined at 500 °C predominantly exhibits a tetragonal structure. acadpubl.euscispace.com As the calcination temperature is increased to 600 °C, a structural transformation occurs, resulting in a monoclinic phase. acadpubl.euscispace.com This monoclinic phase remains dominant at higher temperatures, although at 800 °C and above, the emergence of secondary phases, such as Ce₁₁O₂₀ and Ce₇O₁₂, has been observed due to the oxidation of cerium. acadpubl.euresearchgate.netresearchgate.net
The synthesis route also plays a role in the resulting crystal structure. Nanocrystals of this compound prepared by a microwave-assisted hydrothermal (MAH) method at 150 °C were found to present a single-crystalline phase with a scheelite-type tetragonal structure. researchgate.netcdmf.org.br The XRD data is not only used for phase identification but also for the precise determination of lattice parameters, which define the size and shape of the unit cell.
Table 1: Phase Evolution of this compound with Calcination Temperature Data derived from synthesis via EDTA-citrate method.
| Calcination Temperature (°C) | Predominant Crystalline Phase | Secondary Phases Observed |
| 450 | Poorly crystalline | - |
| 500 | Tetragonal | - |
| 600 | Monoclinic | - |
| 800 | Monoclinic | Ce₁₁O₂₀, Ce₇O₁₂ |
The lattice parameters for these structures are determined from the positions of the diffraction peaks. For the tetragonal phase (space group I4₁/a), the unit cell is defined by the parameters a and c. cdmf.org.br For the monoclinic phase, the unit cell is described by parameters a, b, c, and the angle β. researchgate.net These parameters are crucial for understanding the material's fundamental crystallographic properties.
Rietveld Analysis for Structural Parameter Refinement
Rietveld analysis is a powerful computational method used for the detailed refinement of crystal structures from powder diffraction data. wikipedia.org It employs a least-squares approach to fit a theoretically calculated diffraction profile to the entire experimentally measured XRD pattern, allowing for the precise determination of structural parameters. wikipedia.orgyoutube.com This technique is particularly valuable for complex patterns where diffraction peaks may overlap. wikipedia.org
In the study of this compound, Rietveld refinement has been successfully applied to XRD data to obtain accurate structural information, including lattice parameters, cell volume, and average crystallite size. researchgate.netscispace.com The refinement process typically begins with an initial structural model, often sourced from crystallographic databases like the Inorganic Crystal Structure Database (ICSD). cdmf.org.br The refinement confirms the phase purity of the synthesized materials, such as the single-phase nature of tetragonal Ce₂(MoO₄)₃ nanocrystals, and provides highly accurate lattice parameters. cdmf.org.br
The quality and reliability of the Rietveld refinement are assessed by numerical indicators, known as residual parameters or agreement indices. These include the profile factor (Rₚ), the weighted profile factor (Rwp), and the goodness-of-fit indicator (χ² or S). researchgate.netcdmf.org.br Lower values for these indices signify a better fit between the calculated and observed diffraction patterns, thereby indicating a more accurate and reliable structural model.
The data obtained from Rietveld refinements provide a comprehensive understanding of the crystallographic nature of this compound synthesized under various conditions. For example, a detailed analysis of samples prepared by the EDTA-citrate method and calcined at different temperatures revealed changes in the crystal system, unit cell volume, and crystallite size, as summarized in the table below. researchgate.net
Table 2: Structural Parameters of this compound from Rietveld Refinement
| Calcination Temp. (°C) | Crystalline Structure | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Cell Volume (ų) | Residual Parameter (S) |
| 500 | Tetragonal | I4₁/a | 16.859 | 16.859 | 11.931 | 90 | 4550.99 | 1.29 |
| 600 | Monoclinic | C2/c | 16.840 | 11.839 | 16.030 | 108.7 | 3181.01 | 1.28 |
| 800 | Monoclinic | C2/c | 16.800 | 11.840 | 15.990 | 108.5 | 3164.03 | 1.98 |
Advanced Spectroscopic and Electronic Characterization of Cerium Molybdate
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for probing the bonding and short-range structural order within cerium molybdate (B1676688). Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy reveal specific vibrational modes associated with the compound's constituent bonds and lattice structure.
Fourier Transform Infrared (FTIR) Spectroscopy for Bond Analysis
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the chemical bonds and functional groups present in cerium molybdate by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of these bonds. ceriumlabs.comnih.gov Analysis of the FTIR spectra confirms the formation of the desired Ce-O and Mo-O bonds, indicating the successful synthesis of the material. mdpi.comresearchgate.netnih.gov
The spectra of this compound exhibit several characteristic absorption bands. Small bands observed at approximately 807 cm⁻¹ and 845 cm⁻¹ are attributed to the stretching modes of Mo-O-Mo bridges. mdpi.comresearchgate.netresearchgate.net A more prominent, sharp peak is typically seen around 910 cm⁻¹, which arises from the vibrational modes of the tetrahedral molybdate (MoO₄²⁻) ions. mdpi.comresearchgate.netresearchgate.net Furthermore, a series of peaks located between 720 cm⁻¹ and 950 cm⁻¹ corresponds to the terminal Mo=O stretching vibrations. researchgate.net Broader absorption bands can also be identified; a band in the 1220-1350 cm⁻¹ range signifies the bending modes of Ce-O-H, while wide bands at 3100-3400 cm⁻¹ and 1600-1650 cm⁻¹ are due to the stretching and bending vibrations of hydroxyl groups from adsorbed water molecules, respectively. mdpi.com
Table 1: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| 3400–3100 | Stretching vibrations of O-H (adsorbed water) | mdpi.com |
| 1650–1600 | Bending vibrations of O-H (adsorbed water) | mdpi.com |
| 1350–1220 | Bending modes of Ce-O-H | mdpi.com |
| 950–720 | Terminal Mo=O stretching vibrations | researchgate.net |
| 910 | Vibrations of tetrahedral MoO₄²⁻ ions | mdpi.comresearchgate.netresearchgate.net |
| 845 | Stretching modes of Mo-O-Mo bonds | mdpi.comresearchgate.netresearchgate.net |
| 807 | Stretching modes of Mo-O-Mo bonds | mdpi.comresearchgate.netresearchgate.net |
Raman Spectroscopy for Short-Range Structural Order and Lattice Distortions
Raman spectroscopy is a crucial technique for investigating the short-range structural order and identifying lattice distortions in this compound. cdmf.org.br The Raman-active phonon modes provide a detailed fingerprint of the material's crystal structure. For this compound with a scheelite-type tetragonal structure, group theory predicts 26 modes, of which 13 are Raman-active (3Ag, 5Bg, and 5Eg). cdmf.org.br
These vibrations are classified into two main types: external and internal modes. External modes involve the motion of the Ce³⁺ cations and the rigid MoO₄²⁻ tetrahedral units, while internal modes are vibrations occurring within the MoO₄²⁻ tetrahedra. cdmf.org.br
Key Raman shifts observed for this compound include a sharp, intense peak around 880-900 cm⁻¹, which is assigned to the symmetric stretching vibrations of the O-Mo-O bonds and indicates a highly ordered crystalline structure at short range. mdpi.comresearchgate.net Another band at 815 cm⁻¹ corresponds to the bridging Mo-O vibrations. mdpi.com Vibrations involving the cerium ions are also detected, with a band at 467 cm⁻¹ representing the symmetric vibrations of Ce-O bonds. mdpi.com Bending modes of the Mo-O bond are observed at lower frequencies, such as 304 cm⁻¹. mdpi.com The presence of lattice distortions, changes in crystal size, or modifications to the O-Mo-O and O-Ce-O bonds can cause shifts in these Raman modes. mdpi.comcdmf.org.br For instance, the introduction of dopants can lead to a decrease in peak intensity, suggesting the creation of imperfect lattice sites and distortions. mdpi.com
Table 2: Prominent Raman Shifts and Vibrational Assignments for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| 900 | Bridging vibrations of O–Mo–O | mdpi.com |
| 880 | Sharp internal mode (highly ordered structure) | researchgate.net |
| 815 | Bridging vibrations of Mo–O | mdpi.com |
| 467 | Symmetric vibrations of Ce–O bonds | mdpi.com |
| 380 | Internal mode | cdmf.org.br |
| 316 | Internal mode | cdmf.org.br |
| 304 | Symmetric bending modes of Mo–O | mdpi.com |
Electronic Structure Probing
Understanding the electronic structure of this compound is essential for its application in optical and electronic devices. Techniques such as UV-Visible spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Photoluminescence (PL) measurements are used to determine its band gap, elemental composition, chemical states, and emission properties.
UV-Visible Spectroscopy for Band Gap Determination and Optical Absorption
UV-Visible spectroscopy is utilized to study the optical properties of this compound, particularly its light absorption characteristics and its optical band gap (Eg). This compound is a yellow inorganic material that exhibits strong absorption in the ultraviolet region of the electromagnetic spectrum. scielo.brpsu.eduisca.me This absorption is primarily due to ligand-to-metal charge transfer transitions. psu.eduisca.me
The optical band gap, which is a critical parameter for semiconductor materials, is determined from the UV-Vis absorption spectra. The reported band gap values for this compound vary depending on factors such as the synthesis method, crystalline phase (monoclinic or tetragonal), and calcination temperature. scielo.br For instance, pristine monoclinic this compound has shown a band gap of 3.35 eV. mdpi.comnih.gov Other studies have reported values such as 2.43 eV for a monoclinic phase calcined at 600 °C and 2.26 eV for a tetragonal phase calcined at 500 °C. scielo.br The band gap can be intentionally tuned; for example, doping with antimony has been shown to decrease the band gap of this compound from 3.35 eV down to 2.79 eV. mdpi.comresearchgate.netnih.gov
Table 3: Reported Optical Band Gap (Eg) Values for this compound
| Band Gap (Eg) in eV | Material Condition | Reference |
|---|---|---|
| 3.35 | Pristine this compound | mdpi.comnih.gov |
| 2.79 | Antimony-doped this compound | mdpi.comnih.gov |
| 2.43 | Monoclinic phase, calcined at 600 °C | scielo.br |
| 2.34 | Mixed phase, calcined at 800 °C | scielo.br |
| 2.26 | Tetragonal phase, calcined at 500 °C | scielo.br |
| 1.336 | Cerium(IV) molybdate | psu.edu |
X-ray Photoelectron Spectroscopy (XPS) for Chemical States and Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within this compound. mdpi.comcup.edu.cnjfn.ac.lk XPS analysis confirms the presence of cerium, molybdenum, and oxygen in the material. mdpi.com
The high-resolution XPS spectrum for the Ce 3d region reveals that cerium exists in a mixed-valence state, with peaks corresponding to both Ce³⁺ and Ce⁴⁺. mdpi.comresearchgate.net The presence of Ce⁴⁺ is often attributed to the surface oxidation of Ce³⁺. mdpi.comscispace.com For Ce³⁺, characteristic peaks for the 3d₅/₂ and 3d₃/₂ spin-orbit splitting are observed at binding energies around 885.12 eV and 901.93 eV, respectively. mdpi.com Peaks for Ce⁴⁺ are found at binding energies such as 891.31 eV, 910.35 eV, and 918.64 eV. mdpi.com
The Mo 3d spectrum typically shows peaks that confirm molybdenum is in the +6 oxidation state. mdpi.comresearchgate.net These peaks, corresponding to Mo 3d₅/₂ and Mo 3d₃/₂, appear at binding energies of approximately 232.2 eV and 235.1 eV, respectively. mdpi.comresearchgate.net The O 1s spectrum can be deconvoluted into components representing oxygen in the crystal lattice (bonded to Ce and Mo) and oxygen associated with surface vacancies. mdpi.com
Table 4: XPS Binding Energies and Assignments for this compound
| Element (Core Level) | Binding Energy (eV) | Assignment (Oxidation State) | Reference |
|---|---|---|---|
| Ce 3d | 885.12 (3d₅/₂), 901.93 (3d₃/₂) | Ce³⁺ | mdpi.com |
| 891.31 (3d₅/₂), 910.35 (3d₃/₂), 918.64 (3d₃/₂) | Ce⁴⁺ | mdpi.com | |
| Mo 3d | 232.2 (3d₅/₂), 235.1 (3d₃/₂) | Mo⁶⁺ | mdpi.comresearchgate.net |
| O 1s | ~530-535 | Lattice Oxygen (Ce-O, Mo-O) and Oxygen Vacancies | mdpi.com |
Photoluminescence (PL) Measurements for Emission Properties and Defect Analysis
Photoluminescence (PL) spectroscopy is used to investigate the emission properties of this compound, which are closely linked to its electronic structure and the presence of defects. cdmf.org.br When excited with a suitable light source, this compound nanocrystals can exhibit an intense, broad emission band, typically in the blue region of the visible spectrum. cdmf.org.br
This luminescence is not an intrinsic property of a perfect crystal but is associated with various structural defects. cdmf.org.br The origins of the PL emission are often attributed to charge-transfer transitions within the molybdate ([MoO₄]²⁻) complex, as well as the presence of oxygen vacancies and structural distortions in the [MoO₄] and [CeO₈] clusters. cdmf.org.br The intensity of this photoluminescence can be significantly enhanced by treatments or synthesis conditions that increase the concentration of these intrinsic defects. cdmf.org.br
Furthermore, the emission properties can be tailored by doping with other rare-earth elements. For example, terbium-doped this compound ([Ce₂(MoO₄)₃]:Tb³⁺) functions as a nanophosphor, displaying characteristic sharp emission peaks at 490, 545, 585, and 621 nm, which correspond to the electronic transitions of the Tb³⁺ ion. researchgate.netresearchgate.net
Table 5: Photoluminescence (PL) Emission Properties of this compound
| Material | Emission Characteristics | Attributed Origin | Reference |
|---|---|---|---|
| Pristine this compound | Intense, broad emission in the blue region | Oxygen vacancies, defects/distortions in [MoO₄] and/or [CeO₈] clusters, charge-transfer in [MoO₄]²⁻ | cdmf.org.br |
| Terbium-doped this compound ([Ce₂(MoO₄)₃]:Tb³⁺) | Sharp peaks at 490, 545, 585, and 621 nm | Electronic transitions of Tb³⁺ dopant ions | researchgate.netresearchgate.net |
Surface and Porosity Analysis
The surface characteristics and porosity of this compound materials are critical parameters that influence their performance in various applications, including catalysis and adsorption. These properties are typically investigated using techniques such as Brunauer–Emmett–Teller (BET) surface area analysis and electron microscopy.
Brunauer–Emmett–Teller (BET) Surface Area Analysis
The Brunauer–Emmett–Teller (BET) method is a standard technique for determining the specific surface area of materials. For this compound, the surface area is highly dependent on the synthesis method and subsequent treatments.
Research has shown a range of specific surface area values for this compound. For instance, this compound synthesized via the Pechini method exhibited a specific surface area of 10 m²/g. mdpi.com This study noted a significant reduction in surface area compared to the individual oxide precursors, which was attributed to crystal growth by particle aggregation during the formation of the mixed oxide. mdpi.com In another study, pure this compound nanoparticles were reported to have a much higher specific surface area of approximately 167 m²/g. sci-hub.se The differences in these reported values underscore the profound impact of the synthesis route on the material's final surface properties. mdpi.comsci-hub.se The BET technique is also utilized to characterize cerium(III) molybdate nanostructures prepared via precipitation. nih.gov
Below is a data table summarizing the reported BET surface area values for this compound from different studies.
| Material | Synthesis Method | Specific Surface Area (m²/g) | Source |
| Ce₂ₗMoO₄)₃ (CeMo) | Pechini Method | 10 | mdpi.com |
| Pure CeMO | Not specified | ~167 | sci-hub.se |
| CeMO/RGO | Not specified | 253.4 | sci-hub.se |
| CeMO/NPRGO | Not specified | 316.6 | sci-hub.se |
This table is interactive. Click on the headers to sort the data.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Surface Morphology and Nanostructure Visualization
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques used to visualize the surface morphology and internal structure of materials at the micro- and nanoscale. Studies on this compound have revealed a diverse range of morphologies, which are heavily influenced by the synthesis conditions. cdmf.org.bracs.orgscielo.br
Various synthesis methods have been employed to create distinct this compound nanostructures:
EDTA-Citrate Complexation Method: This method, followed by calcination at temperatures between 450°C and 800°C, typically produces agglomerates of irregularly shaped particles. scielo.bracadpubl.eu SEM images have shown that while the particle shape is not significantly affected by the calcination temperature, the average particle size is. acadpubl.eu For example, particles calcined at 450°C were larger (average size of 328.57 nm) than those treated at higher temperatures, which showed average sizes of 159.51 nm (at 500°C), 169.75 nm (at 600°C), and 189.01 nm (at 800°C). acadpubl.euscispace.com
Microwave-Assisted Hydrothermal (MAH) Method: This technique allows for control over the nanocrystal morphology. cdmf.org.br By varying the MAH treatment time, morphologies such as nanoplates and polyhedrons have been obtained. cdmf.org.br
Amino Acid-Assisted Synthesis: Using amino acids like lysine (B10760008) as an assistant in a facile route can lead to the formation of complex, hierarchical architectures, including flower-like, microspheric, and bundle-like structures. acs.orgresearchgate.net
Precipitation Method: A straightforward precipitation method has been used to prepare cerium(III) molybdate nanostructures with an average size of about 40 nm. nih.gov Another variation, a direct precipitation method at 100°C, has been used to synthesize flower-like clusters composed of multiple nanorods, with each rod being approximately 1 micron in length with a smooth surface and pointed ends. google.com
Sol-Gel and Polymerization: The combination of a radical polymerization process and a sol-gel technique has been used to create hollow, spherical nanocontainers of this compound with diameters ranging from 340 nm to 460 nm. researchgate.net
Ultrasonic Method: The use of ultrasonic methods, with glucose as a green capping agent, has also been explored for the synthesis of Ce(MoO₄)₂ nanostructures. capes.gov.br The morphology and particle size were found to be dependent on parameters like the amount of glucose and the ultrasonic power. capes.gov.br
The table below provides a summary of the different morphologies of this compound and the synthesis methods used to achieve them.
| Morphology | Synthesis Method | Key Features | Sources |
| Agglomerates of irregular particles | EDTA-citrate complexation | Particle size influenced by calcination temperature. | scielo.bracadpubl.euscielo.br |
| Nanoplates and Polyhedrons | Microwave-Assisted Hydrothermal (MAH) | Morphology changes with MAH processing time. | cdmf.org.br |
| Flower-like, Microspheric, Bundle-like | Amino acid-assisted route | Hierarchical architectures formed with lysine assistance. | acs.orgresearchgate.net |
| Hollow Spheres | Radical polymerization and Sol-gel | Nanocontainers with diameters of 340-460 nm. | researchgate.net |
| Nanoparticles | Precipitation | Average size of ~40 nm. | nih.gov |
| Flower-like Nanorod Clusters | Direct Precipitation | Clusters of nanorods, ~1 micron in length. | google.com |
| Rugged, undefined morphology | Co-precipitation | Observed for undoped Ce₂(MoO₄)₃. | mdpi.com |
| Nanospheric structure | Not specified | Anchored on N, P co-doped reduced graphene oxide. | sci-hub.se |
This table is interactive. Click on the headers to sort the data.
These microscopic analyses are crucial for establishing structure-property relationships, as the morphology, size, and aggregation state of this compound particles directly impact their functionality in various technological fields. cdmf.org.brscielo.br
Theoretical and Computational Investigations of Cerium Molybdate
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural characteristics of cerium molybdate (B1676688). A significant challenge in the theoretical modeling of cerium compounds is the treatment of the 4f electrons, which exhibit a dual localized and itinerant character. aps.org State-of-the-art approaches combine DFT with single-site dynamical mean-field theory to accurately describe the correlated nature of these electrons. aps.org
DFT calculations have been employed to analyze the various crystal structures and phases of cerium-containing materials. aps.orgaps.org For instance, studies on bulk cerium have utilized hybrid functionals like PBE0 to identify distinct electronic solutions corresponding to different phases, highlighting the sensitivity of the electronic structure to the theoretical approach. aps.org These calculations are crucial for understanding the structural parameters of cerium molybdate, which can exist in different crystallographic forms, such as tetragonal and monoclinic phases. cdmf.org.brresearchgate.netscispace.com
Computational modeling supports the representation of mixed-metal molybdates, such as bismuth-cerium molybdate, as a single-phase material based on the this compound structure. scispace.com DFT calculations of unit cell volumes and simulated diffraction patterns show good agreement with experimental data, validating the structural models. scispace.com Furthermore, these theoretical studies help in understanding the local coordination environment of the constituent ions, such as the [MoO4] and [CeO8] clusters, and how distortions in these clusters influence the material's properties. cdmf.org.br
Table 1: Key DFT Applications in this compound Studies
| Application Area | Key Insights from DFT Calculations | References |
|---|---|---|
| Electronic Structure | Accurate description of correlated 4f electrons in cerium. | aps.org |
| Structural Properties | Analysis of different crystal phases (tetragonal, monoclinic). | cdmf.org.brresearchgate.netscispace.com |
| Phase Stability | Identification of stable electronic configurations and prediction of phase transitions. | aps.org |
| Mixed-Metal Systems | Modeling of solid solutions and dopant site preference. | scispace.com |
| Local Coordination | Understanding the geometry and distortion of [MoO4] and [CeO8] clusters. | cdmf.org.br |
Modeling of Band Structures and Energy Levels
The modeling of band structures and energy levels is critical for understanding the optical and electronic properties of this compound, which classify it as a semiconductor material. scielo.br The optical band gap (Egap) is a key parameter determined from these models. Experimental values for the direct band gap of Ce2(MoO4)3 have been reported in the range of 2.76 to 2.84 eV. cdmf.org.br Other studies have found values around 2.26 eV to 2.43 eV, with variations attributed to differences in crystalline structure and synthesis methods. scielo.brscielo.br
Computational methods allow for the calculation of the positions of the valence band (VB) and conduction band (CB). For pristine Ce2(MoO4)3, the VB and CB potentials have been calculated to be 3.20 eV and -0.14 eV, respectively. mdpi.com Doping with other elements, such as antimony (Sb), can significantly alter these values. For example, in Sb-doped this compound (Ce1.91Sb0.09(MoO4)3), the VB and CB potentials were calculated to be 2.42 eV and -0.36 eV, respectively. mdpi.com This narrowing of the band gap is a common strategy to enhance the material's response to visible light. mdpi.com
Table 2: Calculated Band Structure Parameters for this compound
| Material | Calculated Band Gap (eV) | Valence Band (VB) Potential (eV) | Conduction Band (CB) Potential (eV) | References |
|---|---|---|---|---|
| Ce2(MoO4)3 (Pristine) | 3.34 | 3.20 | -0.14 | mdpi.com |
| Ce1.91Sb0.09(MoO4)3 | 2.79 | 2.42 | -0.36 | mdpi.com |
| Ce2(MoO4)3 (Tetragonal) | 2.76 - 2.84 | - | - | cdmf.org.br |
| Ce2(MoO4)3 (Monoclinic) | 2.43 | - | - | scielo.brscielo.br |
Simulation of Defect Formation and Their Impact on Properties
Theoretical simulations are vital for understanding the formation of defects in the this compound lattice and their subsequent impact on the material's properties. Defects such as cation vacancies, oxygen vacancies, and interstitials can be intentionally introduced through doping or controlled synthesis conditions. scielo.brmdpi.comresearchgate.net The incorporation of a trivalent cation like Ce3+ into a scheelite structure (ideally with divalent cations) necessitates the formation of cation vacancies to maintain charge neutrality, leading to defect structures with monoclinic symmetry. scielo.br
Simulations have shown that doping can lead to the formation of structural defects and lattice distortions. mdpi.com For instance, doping this compound with antimony was found to increase microstrain in the host lattice. mdpi.com These structural defects, including distortions in the [MoO4] clusters, can act as active sites that influence the material's optical and catalytic properties. cdmf.org.br An increase in intrinsic defects has been linked to enhanced photoluminescence emission. cdmf.org.brcdmf.org.br
Oxygen vacancies are a particularly important type of defect in cerium-based materials. The presence of both Ce3+ and Ce4+ oxidation states facilitates the formation of oxygen vacancies, which can serve as active sites for adsorption and catalysis. mdpi.comcup.edu.cn Computational studies help to elucidate the energy of defect formation and how these vacancies influence the electronic structure, for example, by creating intermediate energy levels within the band gap that can affect charge carrier dynamics. researchgate.net
Investigation of Charge Carrier Dynamics and Transport Mechanisms
Computational studies provide crucial insights into the dynamics of charge carriers (electrons and holes) and their transport mechanisms within this compound. The efficiency of applications like photocatalysis and electrocatalysis is heavily dependent on the separation and migration of photogenerated charge carriers. mdpi.comacs.org High crystallinity in the material can lead to more efficient charge transfer by reducing the number of recombination centers. mdpi.com
The unique electronic structure of cerium, with its ability to switch between Ce3+ and Ce4+ oxidation states, plays a key role in charge transfer processes. cup.edu.cnresearchgate.netnih.gov This redox couple facilitates electron transfer, which is fundamental to the catalytic and electrochemical reactivity of this compound. mdpi.comresearchgate.net Theoretical models can simulate these charge transfer mechanisms. For example, in catalytic oxidation reactions, electron transfer to the f electronic states of cerium to produce Ce3+ is a key step. mdpi.com
Simulations of charge transfer mechanisms often employ concepts from Marcus theory. nih.gov In some cases, a multi-step mechanism is identified, involving a chemical step (e.g., ligand exchange) followed by a rate-determining electron transfer step. nih.gov Understanding these pathways is essential for designing materials with improved charge transport properties. The presence of defects, such as oxygen vacancies, can trap charge carriers, but can also act as recombination centers, highlighting the complex role of defects in charge dynamics. cdmf.org.br
Computational Approaches to Catalytic and Electrochemical Reaction Pathways
Computational methods, particularly DFT, are extensively used to investigate the reaction pathways of catalytic and electrochemical processes involving this compound. These approaches can model the adsorption of reactants onto the catalyst surface, the transformation of intermediates, and the desorption of products, providing a detailed picture of the reaction mechanism. mdpi.comdyerga.org
In photocatalysis, computational models help to explain how the electronic structure of this compound contributes to its activity. For example, DFT calculations can elucidate the S-scheme charge transfer mechanism in heterostructures, where photogenerated electrons and holes are efficiently separated to enhance redox capabilities. nih.gov The models can also predict the generation of reactive oxygen species, which are responsible for the degradation of pollutants. researchgate.net
For electrochemical applications, such as in sensors and supercapacitors, computational studies can clarify the charge transfer mechanisms at the electrode-electrolyte interface. acs.orgresearchgate.net Free energy diagrams, constructed using DFT calculations, are a common tool to map out the energy landscape of an electrochemical reaction, identify the rate-determining step, and calculate theoretical overpotentials. dyerga.org These simulations have shown that the facile charge transfer among the multivalent constituents of the catalyst, including cerium and molybdenum, is crucial for its redox function. mdpi.com The presence of acid sites (both Brønsted and Lewis), which can be identified and characterized through computational chemistry, is also vital for many catalytic conversions. ajrconline.orgmdpi.com
Functional Applications and Performance Mechanisms of Cerium Molybdate
Photocatalytic Applications and Mechanisms
Photocatalysis using semiconductor materials like cerium molybdate (B1676688) is a promising technology for addressing environmental pollution. scielo.br The process utilizes light to activate the catalyst, which then generates reactive species to break down pollutants into less harmful substances. scielo.br
Cerium molybdate has demonstrated notable efficiency in the photocatalytic degradation of a variety of organic pollutants, including industrial dyes and pharmaceutical compounds. Hierarchical architectures of this compound have been shown to effectively decompose Congo red under visible light. acs.orgresearchgate.net In other studies, composites and doped versions of this compound have been developed to enhance its photocatalytic capabilities. For instance, a composite of this compound nanocubes with graphene oxide (CeM/GO) achieved approximately 99% degradation of the antibiotic chloramphenicol (B1208) within 50 minutes under visible light irradiation. acs.orgresearchgate.netnih.gov
Similarly, antimony (Sb)-doped this compound has been successfully used to remove the pharmaceutical compound diclofenac (B195802) potassium. mdpi.comnih.gov An 85.8% degradation efficiency was recorded after 180 minutes of UV light exposure. mdpi.comnih.gov The performance of this compound-based photocatalysts varies depending on their specific composition and the target pollutant. For example, while effective against Congo red, Cationic red X-GTL, and Methylene (B1212753) blue, this compound architectures showed no significant photocatalytic activity for Methyl orange or Acid blue 80. acs.orgresearchgate.net
Table 1: Photocatalytic Degradation Efficiency of this compound-Based Catalysts for Various Organic Pollutants
| Catalyst | Target Pollutant | Light Source | Degradation Efficiency | Time | Citation |
| CeM/GO Composite | Chloramphenicol | Visible Light | ~99% | 50 min | acs.orgresearchgate.netnih.gov |
| Sb-doped Ce₂(MoO₄)₃ | Diclofenac Potassium | UV Light | 85.8% | 180 min | mdpi.comnih.gov |
| CeO₂/Bi₂MoO₆ | Rhodamine B (RhB) | Visible Light | 100% | 75 min | figshare.comnih.gov |
| Ce-Mo Hierarchical Architectures | Congo Red | Visible Light | High Efficiency | Not Specified | acs.orgresearchgate.net |
The photocatalytic activity of this compound is initiated when it absorbs light with energy equal to or greater than its band gap. scielo.br This absorption excites electrons from the valence band (VB) to the conduction band (CB), leaving behind positively charged "holes" in the valence band. scielo.brmdpi.com This process creates electron-hole pairs (e⁻/h⁺), which are the primary drivers of the photocatalytic reaction. mdpi.comresearchgate.net
The efficiency of photocatalysis is heavily dependent on the effective separation and migration of these photoinduced charge carriers. acs.orgresearchgate.net If the electron and hole recombine, the catalytic potential is lost. The enhancement of photocatalytic performance in this compound composites, such as those incorporating graphene oxide or created as heterojunctions, is largely attributed to improved charge separation and migration efficiency. acs.orgfigshare.comnih.govresearchgate.net The high crystallinity of some this compound materials can also facilitate efficient charge transfer and reduce the number of recombination centers. mdpi.com The generated electrons and holes migrate to the catalyst's surface, where they participate in redox reactions to produce highly reactive oxygen species that degrade organic pollutants. mdpi.comresearchgate.net
The presence of defects, such as oxygen vacancies, on the surface of this compound can significantly enhance its photocatalytic activity. researchgate.net These vacancies create localized energy levels within the band gap, which can trap electrons, thereby promoting the separation of electron-hole pairs and prolonging their lifetime. canterbury.ac.nz Oxygen vacancies act as active sites, facilitating the adsorption and activation of molecules like oxygen and water to form reactive radicals responsible for degradation. researchgate.netcanterbury.ac.nz
Doping this compound with other elements, such as antimony (Sb), is a strategy known to increase the concentration of oxygen vacancies. mdpi.com These defects and dislocations provide additional sites for electron hopping, which not only improves charge separation but also increases the number of active sites available for the catalytic reaction to occur. mdpi.comresearchgate.net The unique electronic structure of cerium, with its incompletely occupied 4f and empty 5d orbitals, also contributes to its catalytic prowess by improving charge storage potential. mdpi.com
For practical application in environmental remediation, the stability and reusability of a photocatalyst are critical. This compound-based photocatalysts have demonstrated good stability in repeated use. In a study on Sb-doped this compound for the degradation of diclofenac potassium, the catalyst was subjected to five consecutive cycles. The initial photodegradation efficiency of 85.8% showed only a minor decrease, dropping to 84.31% in the second cycle and 79.2% by the fifth cycle, indicating a loss of just 6.6% in efficiency after four reuses. mdpi.com
Similarly, a CeO₂/Bi₂MoO₆ heterojunction photocatalyst maintained satisfactory activity after six recycling runs for the degradation of Rhodamine B. figshare.comnih.gov A CeM/GO composite also showed good stability and reusability in the degradation of chloramphenicol. acs.orgresearchgate.netnih.gov This robust performance suggests that this compound materials are sustainable catalysts for water treatment applications. mdpi.com
Table 2: Reusability and Stability of this compound-Based Photocatalysts
| Catalyst | Pollutant | Initial Efficiency | Efficiency After 5 Cycles | Citation |
| Sb-doped Ce₂(MoO₄)₃ | Diclofenac Potassium | 85.8% | 79.2% | mdpi.com |
| CeO₂/Bi₂MoO₆ | Rhodamine B | 100% (in 75 min) | Maintained satisfactory activity after 6 cycles | figshare.comnih.gov |
Catalytic Applications and Reaction Dynamics
Beyond photocatalysis, this compound serves as an effective heterogeneous catalyst in various organic transformations. Heterogeneous catalysts are favored in industrial processes due to their ease of recovery and reuse. mdpi.com
This compound has been successfully applied as a heterogeneous catalyst for the conversion of fructose (B13574) into valuable platform chemicals. mdpi.comdntb.gov.ua In a comparative study, a catalyst composed of this compound (CeMo) was evaluated against cerium oxide (Ce100) and molybdenum oxide (Mo100) for fructose conversion in an aqueous medium at 150°C. mdpi.comresearchgate.net
The CeMo catalyst demonstrated high activity, achieving a fructose conversion of 91.8% in 3 hours. mdpi.com While molybdenum oxide alone showed slightly higher conversion (97.4%), it also led to a significant formation of insoluble byproducts. mdpi.com The this compound catalyst, however, resulted in a lower formation of these undesirable materials. mdpi.comresearchgate.net In terms of product selectivity, the CeMo catalyst yielded products from the retro-aldolic reaction pathway as well as 5-hydroxymethylfurfural (B1680220) (5-HMF). mdpi.comresearchgate.net These findings suggest that the combination of acid sites in this compound provides a unique catalytic environment that influences the reaction pathways and product distribution in fructose conversion. mdpi.comresearchgate.net
Selective Ammoxidation of Propylene (B89431) and Related Mechanisms
The selective ammoxidation of propylene to acrylonitrile (B1666552) is a cornerstone of the chemical industry, and this compound-based catalysts have shown considerable promise in this process. researchgate.netscispace.com Bismuth-cerium molybdate solid solutions, in particular, are recognized for their high activity and selectivity. researchgate.netrsc.org The catalytic mechanism for this transformation is widely understood to follow the Mars-van Krevelen model. researchgate.netscispace.com This mechanism involves the lattice oxygen from the catalyst participating directly in the oxidation reaction, followed by the re-oxidation of the reduced catalyst by gas-phase oxygen.
The active site for propylene ammoxidation in these catalysts is proposed to involve bismuth, which facilitates the rate-determining step of α-hydrogen abstraction from propylene to form a crucial allyl intermediate. researchgate.netscispace.com Subsequently, nitrogen insertion and the loss of lattice oxygen occur. researchgate.netscispace.com The presence of cerium cations adjacent to the bismuth sites is critical for enhanced catalytic performance. researchgate.netscispace.com
The structural framework of this compound, particularly the monoclinic defect scheelite structure, is preferred for achieving high yields of acrylonitrile. mdpi.com Within this structure, bismuth has been found to preferentially occupy a specific cerium site (Ce(3)), creating a well-defined active center. researchgate.netscispace.com The model that has emerged from structural studies suggests an active site composed of Bi³⁺ and Ce³⁺ within the molybdate framework. researchgate.netscispace.com The proximity of these two cations optimizes their interaction, creating a more effective catalytic site than one with only bismuth. rsc.org
The role of cerium is multifaceted. It acts as a redox promoter, facilitating the reoxidation of the active site. mdpi.com This is crucial for sustaining the catalytic cycle. The ability of cerium to shuttle between its Ce³⁺ and Ce⁴⁺ oxidation states facilitates the transfer of lattice oxygen to the bismuth-containing active site, a key requirement of the Mars-van Krevelen mechanism. researchgate.netscispace.comrsc.org This rapid re-oxidation of the catalytic site leads to enhanced yields and productivity of acrylonitrile. researchgate.netscispace.com The synergy between bismuth, responsible for propylene activation, and the Ce³⁺ ↔ Ce⁴⁺ redox couple, which aids in lattice oxygen transfer, is fundamental to the high catalytic activity and selectivity observed in these systems. mdpi.com
Phosphate (B84403) Hydrolysis Catalysis
This compound has demonstrated notable catalytic activity in the hydrolysis of biorelevant phosphates and pyrophosphates. tandfonline.com This application is of significant interest as it bridges nanoarchitectonics and biology. tandfonline.com The catalytic efficacy of cerium-based materials in phosphate hydrolysis was first recognized with Ce⁴⁺ ions and has since been extended to solid-state catalysts like this compound (γ-Ce₂Mo₃O₁₃). tandfonline.comtandfonline.com
These solid catalysts have proven effective in cleaving not only monoesters and triesters of phosphates but also the highly stable phosphodiester linkages found in molecules like DNA. tandfonline.com The mechanism of this catalysis involves the cooperative action of both Ce⁴⁺ and Ce³⁺ ions present on the surface of the this compound. tandfonline.com
The Ce⁴⁺ ion acts as a potent Lewis acid, activating the phosphate substrate. tandfonline.com In the case of DNA hydrolysis, it is proposed that a bimetallic hydroxo-cluster, [Ce₂(OH)₄]⁴⁺, is the catalytically active species, where two Ce⁴⁺ ions activate the phosphodiester linkage. nih.gov Concurrently, the Ce³⁺ ion provides a metal-bound hydroxide (B78521), which serves as an effective nucleophile, attacking the phosphorus center and facilitating the cleavage of the phosphate bond. tandfonline.com This dual-role mechanism, where one cerium species acts as an acid and the other as a base, is reminiscent of the active sites of many naturally occurring phosphatase enzymes. tandfonline.com
The catalytic effect is influenced by the formation of an unstable association complex between the molybdate and the phosphate substrate. nih.gov While the initial understanding of molybdate's role suggested the removal of inorganic phosphate in a complex form, this has been contested. nih.gov Instead, the catalytic action is attributed to the inherent properties of the cerium-molybdate complex itself.
Investigation of Brønsted and Lewis Acid Sites
The surface acidity of a catalyst, characterized by the presence of Brønsted and Lewis acid sites, plays a pivotal role in its catalytic activity and selectivity. In this compound, both types of acid sites have been identified and their presence is crucial for various catalytic transformations. mdpi.comresearchgate.net
The interplay between these acid sites is critical. For instance, in the conversion of fructose, a synergistic effect between Brønsted and Lewis acid sites is responsible for promising results. mdpi.com The number and ratio of these sites can significantly influence the reaction pathway and product selectivity. mdpi.com
In other cerium-based catalytic systems, the introduction of Lewis acid sites has been found to enhance the redox capacity of the material, while Brønsted acid sites can promote specific reaction pathways, such as hydrolysis. rsc.orgcas.cn For example, in the degradation of chlorinated volatile organic compounds (CVOCs), the synergistic effect of both Lewis and Brønsted acid sites is key to developing environmentally friendly combustion catalysts. rsc.orgcas.cn While Lewis acid sites can act as redox active sites, Brønsted acids can facilitate the removal of poisoning species, thereby enhancing catalyst stability. cas.cn
In cerium-modified phosphomolybdenum heteropoly acids, the cerium component has been found to replace surface protons, thereby modulating the proportion of both Brønsted and Lewis acid sites. acs.org This modulation, in turn, affects the catalyst's redox behavior and its selectivity towards specific products. acs.org
Redox Characteristics (Ce³⁺ ↔ Ce⁴⁺ couple) in Catalytic Processes
The remarkable catalytic properties of this compound are intrinsically linked to the redox characteristics of cerium, specifically its ability to readily cycle between the Ce³⁺ and Ce⁴⁺ oxidation states. researchgate.netscispace.commdpi.comresearchgate.net This redox couple plays a fundamental role in a variety of catalytic reactions, including selective oxidation and ammoxidation processes.
In the context of selective ammoxidation of propylene, the Ce³⁺ ↔ Ce⁴⁺ redox couple is a cornerstone of the catalytic mechanism. researchgate.netscispace.com It facilitates the transfer of lattice oxygen to the active site, a process that is essential for the Mars-van Krevelen mechanism. researchgate.netscispace.comrsc.org The presence of this redox couple in both the surface and bulk structure of the catalyst ensures the rapid re-oxidation of the active site, leading to enhanced catalytic performance. rsc.org The synergy between the catalytically necessary Bi³⁺ and the Ce³⁺/Ce⁴⁺ redox couple is crucial for the efficient activation of propylene and subsequent insertion of oxygen or nitrogen. mdpi.com The incorporation of cerium into molybdate-based catalysts has been a highly successful strategy, providing both scientific insights and commercial advantages. researchgate.net
The redox properties of cerium also contribute to the catalyst's stability by maintaining molybdenum in its highest oxidation state (Mo⁶⁺), which prevents reductive phase formation and subsequent degradation of catalytic activity. researchgate.net The reaction Ce⁴⁺ + Mo⁵⁺ → Ce³⁺ + Mo⁶⁺ highlights how cerium facilitates the reoxidation of molybdenum. researchgate.net
The ability of cerium to shuttle between these two stable oxidation states is a key reason for its widespread use and success in heterogeneous catalysis. researchgate.net
Electrochemical Applications and Sensing Mechanisms
This compound has garnered significant attention for its promising applications in the field of electrochemistry, particularly in the development of electrocatalysts and sensitive electrochemical sensors. Its unique electronic structure and redox properties make it a versatile material for facilitating and detecting electrochemical reactions.
Electrocatalytic Activity for Redox Reactions (e.g., Chloramphenicol Reduction)
This compound has demonstrated notable electrocatalytic activity, particularly when incorporated into composite materials. A prime example is the use of a this compound nanocubes/graphene oxide (CeM/GO) composite for the reduction of the antibiotic drug chloramphenicol (CAP). capes.gov.bracs.orgnih.gov
When this composite is used to modify a glassy carbon electrode (GCE), it exhibits excellent electrocatalytic activity towards the reduction of CAP. capes.gov.bracs.orgnih.gov This is evidenced by a decrease in the reduction potential and an increase in the cathodic peak current compared to unmodified or differently modified electrodes. capes.gov.bracs.orgnih.gov The successful formation of the CeM/GO composite, typically synthesized through hydrothermal treatment followed by sonication, is crucial for this enhanced performance. capes.gov.bracs.orgnih.gov
The enhanced electrocatalytic activity of the CeM/GO composite can be attributed to several factors. The graphene oxide provides a large surface area and high conductivity, while the this compound nanocubes act as the catalytic centers. The synergistic effect between these two components facilitates electron transfer and provides abundant active sites for the redox reaction to occur. acs.org
The Ce³⁺/Ce⁴⁺ redox couple inherent to cerium-based materials is also believed to play a role in the electrocatalytic process. nih.gov This redox activity can enhance the electron transfer kinetics at the electrode surface, thereby improving the efficiency of the electrochemical reaction. The ability of this compound to facilitate redox reactions makes it a promising material for a range of electrocatalytic applications beyond just the reduction of chloramphenicol.
Electrochemical Sensing Platforms for Trace Detection
The excellent electrocatalytic properties of this compound have been harnessed to develop sensitive and selective electrochemical sensing platforms for the trace detection of various analytes. capes.gov.bracs.orgnih.govresearchgate.net These sensors offer several advantages, including rapid analysis, low production cost, and the potential for miniaturization into portable devices. researchgate.net
A notable application is the detection of chloramphenicol using a this compound nanocubes/graphene oxide modified glassy carbon electrode (CeM/GO/GCE). capes.gov.bracs.orgnih.gov This sensor exhibits high selectivity, wide linear ranges for detection (e.g., 0.012–20 μM and 26–272 μM), a low detection limit (down to 2 nM), and good sensitivity (1.8085 μA μM⁻¹ cm⁻²). capes.gov.bracs.orgnih.govresearchgate.net The sensor has been successfully applied to the analysis of real samples like honey and milk, demonstrating its practical utility. acs.orgnih.govresearchgate.net
Another example is the development of a molecularly imprinted sensor (MIP) using pod-like this compound (Ce₂Mo₃O₁₃) hybridized with multi-walled carbon nanotubes (MWCNTs) for the ultrasensitive detection of ponceau 4 R. researchgate.net The synergistic effect of the Ce₂Mo₃O₁₃-MWCNTs combination leads to a stronger electrochemical response compared to non-imprinted polymers. researchgate.net This sensor achieved a detection limit of 7 nmol L⁻¹ for ponceau 4 R. researchgate.net
The performance of these electrochemical sensors is often enhanced by the synergistic effects between this compound and other materials like graphene or carbon nanotubes. capes.gov.bracs.orgnih.govresearchgate.net These materials improve the conductivity and surface area of the electrode, while the this compound provides the catalytic activity necessary for the detection of the target analyte. acs.org The development of such sensing platforms provides a facile and accurate avenue for the ultrasensitive detection of various compounds in different samples. researchgate.net
Interactive Data Table: Performance of this compound-Based Electrochemical Sensors
| Analyte | Electrode Modification | Linear Range(s) (μM) | Limit of Detection (LOD) | Sensitivity | Reference |
|---|---|---|---|---|---|
| Chloramphenicol | Ce(MoO₄)₂ nanocubes/graphene oxide | 0.012–20 and 26–272 | 2 nM | 1.8085 μA μM⁻¹ cm⁻² | nih.gov |
| Ponceau 4 R | Pod-like Ce₂Mo₃O₁₃-MWCNTs (MIP) | 0.01–1 | 7 nM | Not Specified | researchgate.net |
Mechanism of Electron Transfer at Electrode/Electrolyte Interface
The fundamental process at an electrode-electrolyte interface involves the transfer of charge carriers, which transitions from electrons in the solid electrode to ions in the electrolyte solution. researchgate.net This charge transfer occurs through two primary mechanisms: non-faradaic reactions, which involve the redistribution of charged species in the electrolyte to form an electrical double layer, and faradaic reactions, where electrons are directly transferred between the electrode and a chemical species in the electrolyte, causing oxidation or reduction. researchgate.net
Materials like this compound, when used as modifiers on an electrode, enhance the kinetics of electron transfer. mdpi.com Composites of this compound with conductive materials like multi-walled carbon nanotubes (MWCNT) have been shown to reduce charge-transfer resistance, further promoting signal amplification. chula.ac.th The synergistic interaction between this compound and materials like activated graphene can enhance conductivity, which facilitates efficient electron transfer during electrochemical processes. naturalspublishing.comchula.ac.th This improved electron transport is a key factor in the enhanced sensitivity and performance of sensors utilizing this compound. pwr.edu.pl
Enhancement of Active Surface Area for Improved Sensing
The sensitivity of an electrochemical sensor is directly related to the electroactive surface area of the electrode. A larger surface area provides more active sites for the electrochemical reaction to occur, leading to a stronger signal and improved detection limits. pwr.edu.plnaturalspublishing.comchula.ac.th this compound nanomaterials, often synthesized with specific morphologies like nanocubes or hierarchical architectures, offer a high surface-to-volume ratio. aip.orgresearchgate.net
The integration of this compound with other materials, such as activated graphene or carbon nanotubes, creates composites with significantly increased effective active surface areas. mdpi.comnaturalspublishing.com For instance, a composite of cerium-doped zinc molybdate (Ce@ZnMoO₄) with activated graphene offers a high surface area and numerous active sites, which allows for greater interaction between the electrode and the target analyte. naturalspublishing.comchula.ac.th Similarly, combining zirconium molybdate with multi-walled carbon nanotubes (MWCNTs) has been shown to considerably increase the effective active surface area of the electrode, leading to better conductivity and more electroactive sites. mdpi.com The structure of cerium-doped zinc molybdate itself may contribute to an increased surface area, enhancing the sensitivity and selectivity of the sensor. chula.ac.th This enhancement is crucial as it directly influences the sensor's performance by enabling a greater number of electroactive sites for redox reactions. chula.ac.th
Charge Storage Capabilities and Dielectric Response
This compound and its derivatives have demonstrated potential as materials for charge storage devices, attributed to their dielectric properties. worldscientific.comresearchgate.net The dielectric constant (ε′) is a measure of a material's ability to store electrical energy in an electric field. Studies on Sb-doped this compound have shown that the dielectric constant is notably high at low frequencies and decreases as frequency increases, a behavior explained by the Maxwell-Wagner model of interfacial polarization. worldscientific.com
The introduction of dopants like antimony (Sb) into the this compound lattice can significantly enhance its dielectric properties. As the concentration of Sb increases, the dielectric constant shows a substantial increase. worldscientific.comwebelements.com This improvement is linked to structural changes, such as a decrease in crystallite size and an increase in surface defects at grain boundaries, which act as barriers to charge flow and promote polarization. worldscientific.com Conversely, the dielectric loss (tanδ), which represents the dissipation of energy, has been observed to decrease with Sb doping compared to pristine this compound. worldscientific.com Cerium molybdenum oxide-based ceramics have been reported to possess good charge storage ability with a high dielectric constant and low dielectric loss. worldscientific.com
Furthermore, this compound nanoparticles have been explored as electrode materials for supercapacitors. When anchored on N, P co-doped reduced graphene oxide, cerium(IV) molybdate nanoparticles exhibit outstanding specific capacitance. This high capacitance is attributed to the combination of the high electrical conductivity of the graphene substrate and the short ion transport channels provided by the nanoparticles, along with synergistic effects between the components. Such composites have shown high energy density and remarkable cycling stability, making them promising for energy storage applications.
| Material | Key Dielectric/Capacitive Parameter | Value | Frequency/Conditions | Source |
| Pristine this compound (Ce₂(MoO₄)₃) | Dielectric Loss (tanδ) | 3.844 | 20 Hz | worldscientific.com |
| Sb-doped this compound (x=0.09) | Dielectric Constant (ε′) | 2.856 × 10⁸ | 20 Hz | worldscientific.comresearchgate.netwebelements.com |
| Sb-doped this compound (x=0.09) | Dielectric Loss (tanδ) | 1.647 | 20 Hz | worldscientific.comresearchgate.netwebelements.com |
| Cerium Molybdenum Oxide Ceramic | Dielectric Constant | 10.69 | Not specified | worldscientific.com |
| Cerium Molybdenum Oxide Ceramic | Dielectric Loss (tanδ) | 1.88 × 10⁻⁴ | Not specified | worldscientific.com |
| Cerium(IV) Molybdate/N,P-rGO | Specific Capacitance | 638 F g⁻¹ | 2 mV s⁻¹ | |
| Cerium(IV) Molybdate/N,P-rGO | Energy Density | 29.7 W h kg⁻¹ | at 500 W kg⁻¹ | |
| Cerium(IV) Molybdate/N,P-rGO | Power Density | 16,000 W kg⁻¹ | at 14.3 W h kg⁻¹ |
Investigation of AC Conductivity and Electric Modulus
The electrical transport properties of this compound can be analyzed through its alternating current (AC) conductivity and electric modulus. AC conductivity (σac) is frequency-dependent and provides insights into the conduction mechanism. aip.org For pristine this compound, the AC conductivity has been measured, and studies show that it can be significantly enhanced by doping. aip.org For example, doping with antimony (Sb) increases AC conductivity due to an increase in dislocations in the material's structure, which provides additional sites for electron hopping. aip.org The total conductivity of a material is a combination of frequency-independent DC conductivity and frequency-dependent AC conductivity.
| Material | AC Conductivity (σac) | Source |
| Pristine this compound | 2.270 S m⁻¹ | aip.org |
| Sb-doped this compound (x=0.09) | 17.141 S m⁻¹ | aip.org |
The electric modulus formalism is a powerful technique used to analyze the dielectric properties of materials, particularly to understand electrical transport processes like charge carrier hopping rates and conductivity relaxation times. It is defined as the inverse of the complex dielectric permittivity (M* = 1/ε*). webelements.com This analysis is especially useful for separating bulk effects from electrode polarization effects and for studying relaxation phenomena in materials with high dielectric loss. pwr.edu.plnaturalspublishing.com
The analysis involves examining the real (M′) and imaginary (M′′) parts of the electric modulus as a function of frequency. Typically, at low frequencies, M′ approaches zero, indicating that electrode polarization and/or ionic polarization effects are significant. naturalspublishing.com As frequency increases, M' reaches a constant value. naturalspublishing.com The imaginary part, M′′, shows a peak at a frequency corresponding to the relaxation time of the charge carriers. webelements.com The shape and position of this peak provide information about the relaxation mechanism. naturalspublishing.com For materials like Ce-doped perovskites, modulus studies have indicated a non-Debye type of relaxation. pwr.edu.plresearchgate.net In the case of Sb-doped this compound, electric modulus analysis has been employed to gain insight into the material's charge storage potential, helping to understand the relaxation dynamics and the influence of dopants on the electrical properties. aip.org
Adsorption Studies for Environmental Remediation
This compound has been investigated for its potential in environmental remediation, specifically for the removal of contaminants from water through adsorption. Its high surface area and specific surface chemistry make it an effective adsorbent for certain pollutants.
Removal of Organic Contaminants (e.g., Dyes) via Adsorption
This compound, particularly in the form of hierarchical architectures, has demonstrated significant adsorption performance for various organic dyes. aip.org Research has shown that these materials can effectively remove cationic dyes from aqueous solutions. aip.org The adsorption capability is selective; for instance, this compound hierarchical structures have shown significant adsorption for Cationic Red X-GTL and Methylene Blue, but no observable adsorption for anionic dyes like Methyl Orange and Acid Blue 80. aip.org This selectivity suggests that the adsorption mechanism is influenced by the surface charge of the adsorbent and the ionic nature of the dye molecules.
Cerium-based metal-organic frameworks (Ce-MOFs) have also been studied for dye removal, exhibiting high adsorption capacities for both anionic (Congo Red) and cationic (Malachite Green) dyes. The mechanisms behind this adsorption are varied and can include hydrogen bonding, pore-filling, π-π stacking, coordination, and electrostatic interactions. Similarly, composites of Ce-MOF with activated carbon have shown high removal efficiency for dyes like indigo (B80030) carmine (B74029) and methylene blue, with the adsorption process being attributed to physicochemical forces.
| Adsorbent Material | Organic Contaminant (Dye) | Adsorption Performance | Source |
| This compound Hierarchical Architectures | Cationic Red X-GTL | Significant adsorption performance | aip.org |
| This compound Hierarchical Architectures | Methylene Blue | Significant adsorption performance | aip.org |
| This compound Hierarchical Architectures | Methyl Orange | No adsorption performance observed | aip.org |
| This compound Hierarchical Architectures | Acid Blue 80 | No adsorption performance observed | aip.org |
| Cerium(IV) Arsenomolybdate | Methylene Blue, Methyl Orange, Congo Red, Crystal Violet | Significant degradation/removal | |
| Ce-MOF-4 (Acetone activated) | Congo Red (anionic) | Adsorption capacity: 270.27 mg/g | |
| Ce-MOF-4 (Acetone activated) | Malachite Green (cationic) | Adsorption capacity: 227.27 mg/g | |
| Ce-MOF@Fe₃O₄@activated carbon composite | Indigo Carmine | 97–98% removal at pH 7 | |
| Ce-MOF@Fe₃O₄@activated carbon composite | Methylene Blue | 97–98% removal at pH 7 |
Radionuclides Adsorption Properties
Cerium(III) molybdate nanoparticles have been synthesized and characterized for their ability to adsorb radionuclides, which is a critical application for the management of radioactive waste. These nanostructures, with an average size of about 40 nm, have been studied for the removal of cesium (Cs(I)) ions from liquid nuclear waste. This compound is considered a favorable cation exchanger for this purpose. It exhibits chemical stability and is relatively resistant to heat. Furthermore, its sorption behavior and infrared spectra show little change even after gamma irradiation, which is a crucial property for materials used in radioactive environments. The ion exchange capacity of cerium(IV) molybdate, a related compound, was found to be dependent on the pH of the solution.
Antiviral Efficacy and Mechanism of Action
This compound has emerged as a compound of interest in the field of antiviral materials, demonstrating notable efficacy against specific types of viruses. Research into its antiviral properties has focused on understanding its mechanism of action, particularly the roles of its constituent ions and physical characteristics.
Antiviral Activity against Envelope-Type Viruses (e.g., SARS-CoV-2)
Studies have demonstrated that this compound exhibits significant antiviral activity against envelope-type viruses, including SARS-CoV-2, the virus responsible for COVID-19. titech.ac.jptitech.ac.jpnih.gov Researchers have prepared different phases of this compound, such as Ce₂Mo₃O₁₂ and γ-Ce₂Mo₃O₁₃, and tested their effectiveness. titech.ac.jptitech.ac.jpresearchgate.net
Notably, γ-Ce₂Mo₃O₁₃ has shown high antiviral activity against both the bacteriophage Φ6, an envelope-type virus often used as a surrogate for viruses like influenza and coronaviruses, and SARS-CoV-2 itself. titech.ac.jpnih.govresearchgate.netusc.gal In one study, γ-Ce₂Mo₃O₁₃ powder was able to reduce the concentration of SARS-CoV-2 by four orders of magnitude (to less than 1/10,000 of the original level) within four hours. titech.ac.jptitech.ac.jp The antiviral activity of this form of this compound was found to be superior to that of molybdenum trioxide (MoO₃) and lanthanum this compound (LCMO). titech.ac.jpresearchgate.net The mechanism is thought to involve the destruction of the viral envelope, a feature that is common to viruses like SARS-CoV-2 and influenza. titech.ac.jptitech.ac.jp
Table 1: Antiviral Activity of this compound and Related Compounds against SARS-CoV-2
| Compound | Virus | Reduction in Viral Concentration | Time | Reference |
| γ-Ce₂Mo₃O₁₃ | SARS-CoV-2 | 4 orders of magnitude | 4 hours | titech.ac.jp |
Investigations into the Combination of Cerium with Molybdate Ions and Specific Surface Area Effects
The antiviral efficacy of this compound is not attributed to a single factor but rather a synergistic effect of its chemical composition and physical properties. researchgate.netresearchgate.net Both cerium and molybdate ions individually show some antiviral activity, but their combination in the form of this compound results in a significantly enhanced effect. researchgate.netresearchgate.net This suggests a synergistic interaction between the two components is crucial for the material's potent antiviral capabilities. researchgate.netusc.gal
The specific surface area of the this compound powder is another critical factor influencing its antiviral performance. titech.ac.jptitech.ac.jpresearchgate.net A higher specific surface area provides more sites for interaction with viral particles, which is believed to contribute to the material's ability to inactivate viruses. researchgate.net However, the relationship is not linear, as the antiviral activity does not always directly correlate with the specific surface area, indicating that the chemical composition and the nature of the dissolved ions also play a significant role. researchgate.net For instance, γ-Ce₂Mo₃O₁₃, prepared through a hydrothermal process, possesses a higher specific surface area compared to Ce₂Mo₃O₁₂ prepared by a polymerizable complex method, which is one of the reasons cited for its superior antiviral activity. researchgate.net The dissolved cerium ions, in combination with molybdate, which can form polyacids in solution, are thought to be key to the antiviral action. researchgate.net
Relevance in Nuclear Waste Management
This compound and related mixed-metal molybdates are of significant interest in the context of nuclear waste management, particularly in the reprocessing of spent nuclear fuel.
Formation in Simulated Spent Nuclear Fuel Reprocessing Solutions
During the reprocessing of spent nuclear fuel, the dissolution of the fuel in hot nitric acid can lead to the formation of precipitates. researchgate.nettandfonline.com One such problematic precipitate is zirconium molybdate hydrate, which forms from the reaction between the fission products molybdenum (Mo) and zirconium (Zr). researchgate.nettandfonline.com This solid can incorporate other metallic cations with a +IV oxidation state, such as plutonium (Pu(IV)), into its crystal structure. researchgate.nettandfonline.com
To study this phenomenon without using radioactive materials, cerium(IV) is often used as a non-radioactive surrogate for plutonium(IV). researchgate.nettandfonline.com Experiments using simulated spent nuclear fuel solutions have shown that mixed zirconium-cerium molybdates can precipitate. researchgate.nettandfonline.com The formation of these precipitates is a concern as they can lead to the fouling of equipment in reprocessing plants. researchgate.netresearchgate.net The presence of this compound phases has been identified in these simulated waste streams. tandfonline.com Specifically, two main phases, ZrMo₂O₇(OH)₂(H₂O)₂ and Ce₃Mo₆O₂₄(H₂O)₄, have been identified in precipitates from simulated solutions. researchgate.nettandfonline.comtandfonline.com
Precipitation Behavior of Mixed Zirconium-Cerium Molybdate
The precipitation of mixed zirconium-cerium molybdates has been studied across a range of cerium molar percentages. researchgate.nettandfonline.com Research has shown that zirconium(IV) and cerium(IV) can substitute for each other within the crystal lattices of the molybdate precipitates, forming solid solutions. researchgate.nettandfonline.comtandfonline.com
The composition of the precipitate is highly dependent on the initial molar fraction of cerium in the solution. tandfonline.com Studies have identified two primary crystalline phases in the precipitates: ZrMo₂O₇(OH)₂(H₂O)₂ and Ce₃Mo₆O₂₄(H₂O)₄. tandfonline.comtandfonline.com Each of these compounds can exist as a solid solution where Zr(IV) and Ce(IV) atoms are interchangeable. tandfonline.comtandfonline.com The solubility of these mixed precipitates is also influenced by the cerium content and the concentration of nitric acid in the solution. researchgate.nettandfonline.com This understanding of the precipitation behavior is crucial for developing strategies to control and manage the formation of these solids during nuclear fuel reprocessing. researchgate.net
Table 2: Crystalline Phases Identified in Mixed Zirconium-Cerium Molybdate Precipitates
| Crystalline Phase Formula | Key Characteristics | Reference |
| ZrMo₂O₇(OH)₂(H₂O)₂ | Forms solid solution with Ce(IV) substitution for Zr(IV) | tandfonline.comtandfonline.com |
| Ce₃Mo₆O₂₄(H₂O)₄ | Forms solid solution with Zr(IV) substitution for Ce(IV) | tandfonline.comtandfonline.com |
Modification and Composite Material Development with Cerium Molybdate
Doping Strategies for Property Enhancement
Doping cerium molybdate (B1676688) with different elements has emerged as a key strategy to modify its intrinsic properties. By introducing foreign atoms into the cerium molybdate lattice, it is possible to create crystal defects, alter electronic structures, and enhance specific functionalities.
Antimony Doping: Structural, Dielectric, and Photocatalytic Effects
The introduction of antimony (Sb) into the this compound lattice has been shown to significantly influence its structural, dielectric, and photocatalytic characteristics. mdpi.comresearchgate.netnih.gov A series of antimony-doped this compound (Ce₂₋ₓSbₓ(MoO₄)₃) compositions, with varying levels of antimony (x = 0.00 to 0.09), have been synthesized and studied. mdpi.comresearchgate.netnih.gov
Structural and Optical Modifications: X-ray diffraction (XRD) analysis revealed that the dominant monoclinic phase of this compound is maintained with antimony doping. mdpi.comresearchgate.netnih.gov However, a notable decrease in crystallite size is observed with increasing antimony content, dropping from 40.29 nm in the undoped state to 29.09 nm at the highest doping level. mdpi.comresearchgate.net This reduction in crystallite size is accompanied by an increase in crystallinity, which can facilitate efficient charge transfer and reduce recombination centers for charge carriers. mdpi.com Optically, antimony doping leads to a red shift in the absorption maxima and a progressive decrease in the band gap, from 3.35 eV for pure this compound to 2.79 eV for the highest antimony concentration. mdpi.com
Dielectric Properties: Antimony doping has a profound effect on the dielectric properties of this compound. A significant increase in the dielectric constant (ε') and a decrease in the dielectric loss (tanδ) are observed with higher antimony concentrations. mdpi.comresearchgate.netnih.gov For instance, at 20 Hz, the dielectric constant dramatically increases, while the loss tangent decreases, indicating improved charge storage capability with minimal current leakage. mdpi.comresearchgate.netresearchgate.net The AC conductivity also shows a substantial increase with antimony doping, attributed to the creation of dislocations and defects that provide additional sites for electron hopping. mdpi.com
Photocatalytic Activity: The photocatalytic efficiency of this compound is enhanced by antimony doping. mdpi.comresearchgate.net The increased dopant concentration leads to a reduced band gap and smaller crystallite size, which in turn improves the catalytic performance. mdpi.com In the degradation of diclofenac (B195802) potassium under UV light, the efficiency increased by 1.24 times with an antimony concentration of x = 0.09, reaching 85.8% degradation in 180 minutes. mdpi.comresearchgate.netnih.gov The reaction follows pseudo-first-order kinetics, and the doped material demonstrates good recyclability. mdpi.comnih.gov
Table 1: Effect of Antimony Doping on this compound Properties
| Dopant Concentration (x) | Crystallite Size (nm) | Band Gap (eV) | Dielectric Constant (ε') at 20 Hz | Degradation Efficiency (%) |
|---|---|---|---|---|
| 0.00 | 40.29 mdpi.comresearchgate.netnih.gov | 3.35 mdpi.com | 3.844 (loss tan) mdpi.com | 65.1 mdpi.com |
| 0.01 | - | - | 1.583 (loss tan) mdpi.com | 69.1 mdpi.com |
| 0.03 | - | - | 1.576 (loss tan) mdpi.com | 72.3 mdpi.com |
| 0.05 | - | - | 1.577 (loss tan) mdpi.com | 76.2 mdpi.com |
| 0.07 | - | - | 1.807 (loss tan) mdpi.com | 78.2 mdpi.com |
Indium Doping: Influence on Electrical, Optical, and Photocatalytic Properties
Indium (In) doping of this compound has been investigated to tailor its microstructural, morphological, optical, and electrical properties. colab.ws Studies have focused on pure (Ce₂(MoO₄)₃) and indium-doped this compound (In-Ce₂(MoO₄)₃) microstructures, often in conjunction with reduced graphene oxide (rGO) to form nanocomposites. colab.ws
Successful incorporation of indium into the host lattice has been confirmed through techniques like X-ray diffraction. colab.ws This doping, combined with the formation of a composite with rGO, has been shown to enhance photocatalytic activity. colab.ws The composite material exhibits superior degradation of methylene (B1212753) blue dye under visible light compared to both pure and indium-doped this compound. colab.ws This improved performance is attributed to a synergistic effect that extends visible light absorption, suppresses the recombination of charge carriers, and increases the electrical conductivity of the photocatalyst. colab.ws
Bismuth Doping: Impact on Catalytic Activity and Cation Substitution Mechanisms
Bismuth (Bi) doping in this compound has been explored, particularly for its impact on catalytic activity in selective oxidation reactions like the ammoxidation of propylene (B89431) to acrylonitrile (B1666552). acs.orgscispace.com The BiₓCe₂₋ₓMo₃O₁₂ system reveals the formation of two solid solutions: one with cerium dissolved in α-Bi₂Mo₃O₁₂ and another with bismuth dissolved in this compound. acs.orgrsc.org
The enhanced catalytic activity is linked to the presence of the Ce³⁺/Ce⁴⁺ redox couple, which facilitates the transfer of lattice oxygen to the active bismuth sites, a process consistent with the Mars-van Krevelen mechanism. scispace.comrsc.org The active site is proposed to involve a bismuth cation adjacent to a cation vacancy, surrounded by two cerium cations. scispace.com This specific structural arrangement, where bismuth is the key component for activating propylene, is believed to be a major factor in the improved activity and selectivity of these catalysts. scispace.com Studies have shown that the catalytic activity for propylene oxidation peaks at maximum concentrations of cerium in bismuth molybdate and bismuth in this compound, suggesting a cooperative effect between the two phases. acs.org
Rare-Earth Element Doping for Tunable Properties
Doping this compound with other rare-earth elements offers a pathway to tune its properties for various applications. The unique electronic transitions associated with the 4f and 5d orbitals of trivalent rare-earth cations can enhance catalytic activity and charge storage potential. researchgate.net While specific research on doping this compound with a wide range of rare-earth elements is an emerging area, the principles of doping with elements like europium (Eu), gadolinium (Gd), and samarium (Sm) in similar molybdate and oxide systems suggest potential for tailoring optical and electronic properties.
Molybdenum Doping in Related Cerium Oxide Systems
While not a direct doping of this compound, the introduction of molybdenum (Mo) into cerium oxide (CeO₂) provides insights into the potential effects of excess molybdenum in cerium-based materials. doi.orgresearchgate.net Molybdenum doping in CeO₂ can increase the concentration of Ce³⁺ ions and oxygen vacancies, which are crucial for catalytic processes. doi.orgresearchgate.net Mo-doped CeO₂ has shown enhanced electrical conductivity and catalytic activity for reactions like CO₂ methanation and carbon gasification. doi.orgresearchgate.net The smaller ionic radius of Mo⁶⁺ compared to Ce⁴⁺ allows for its incorporation into the CeO₂ lattice, leading to structural and electronic modifications. doi.org These findings suggest that modulating the molybdenum content in this compound could be a viable strategy for tuning its properties.
Hybrid and Composite Material Formulations
Beyond doping, the development of hybrid and composite materials based on this compound is a promising avenue for creating materials with enhanced functionalities.
Recent research has focused on combining indium-doped this compound with 2D materials like reduced graphene oxide (rGO). colab.ws The resulting In-Ce₂(MoO₄)₃/rGO nanocomposite, synthesized via ultrasonication, demonstrates significantly improved photocatalytic performance. colab.ws The synergistic interaction between the doped this compound and the highly conductive rGO network facilitates efficient charge separation and transport, leading to enhanced degradation of organic pollutants under visible light. colab.ws
Furthermore, this compound nanocubes decorated on graphene oxide have been explored for their electrocatalytic and photocatalytic activities in sensing and degradation of antibiotics. acs.org The combination of this compound's catalytic properties with the high surface area and conductivity of graphene oxide offers a powerful platform for environmental remediation applications. acs.org
This compound/Graphene Oxide (GO) Composites for Multifunctional Applications
This compound/graphene oxide (CeM/GO) composites have emerged as significant materials in multifunctional applications, particularly in electrochemical sensing and photocatalysis. The integration of this compound with graphene oxide leverages the unique properties of both components to create a synergistic effect, enhancing performance beyond that of the individual materials.
A notable application of these composites is in the development of electrochemical sensors. For instance, a Ce(MoO₄)₂ nanocubes/graphene oxide (CeM/GO) composite has been successfully synthesized and utilized for the electrochemical detection of the antibiotic chloramphenicol (B1208) (CAP). acs.org This composite, prepared through a simple hydrothermal treatment followed by sonication, demonstrated excellent electrocatalytic activity towards the reduction of CAP. acs.org The CeM/GO modified glassy carbon electrode (GCE) exhibited enhanced cathodic peak current and a decrease in potential compared to unmodified or single-component modified electrodes. acs.org The sensor showed high selectivity, wide linear ranges (0.012–20 and 26–272 μM), a low detection limit of 2 nM, and a sensitivity of 1.8085 μA μM⁻¹ cm⁻². acs.org
In the realm of photocatalysis, CeM/GO composites have shown remarkable efficiency. The same CeM/GO composite used for sensing was also an effective photocatalyst for the degradation of CAP under visible light irradiation. acs.org The degradation efficiency reached approximately 99% within 50 minutes, and the catalyst demonstrated good reusability. acs.org The enhanced photocatalytic performance is attributed to the increased migration efficiency of photoinduced electrons and holes, a direct result of the synergistic interaction between this compound and graphene oxide. acs.org
Furthermore, composites of cerium (IV) molybdate nanoparticles anchored on N, P co-doped reduced graphene oxide (CeMo₂O₈/NPRGO) have been developed for high-performance supercapacitors. sci-hub.seresearchgate.net These nanocomposites, synthesized via a sonochemical route, exhibit outstanding specific capacitance (638 F g⁻¹ at 2 mV s⁻¹) and excellent electrochemical capacitive properties. sci-hub.se The superior performance is credited to the high electrical conductivity of the N, P co-doped reduced graphene oxide, short ion transport channels provided by the CeMo₂O₈ nanoparticles, and the synergistic effect between the two components. sci-hub.seresearchgate.net A symmetric supercapacitor based on this composite demonstrated a high energy density of 29.7 Wh kg⁻¹ at a power density of 500 W kg⁻¹ and remarkable cycling stability, retaining 102.9% of its capacitance after 4000 cycles. sci-hub.seresearchgate.net
The synergistic interaction in these composites is a recurring theme. In a ternary cerium-doped zinc molybdate/activated graphene (Ce@ZnMoO₄/AGr) composite, the unique electronic and catalytic properties of Ce@ZnMoO₄ interact synergistically with the activated graphene layers. uit.nouit.no This enhances conductivity, facilitates efficient electron transfer, and provides a high surface area with numerous active sites, leading to a four-fold increase in sensor response for detecting levofloxacin (B1675101) compared to a Ce@ZnMoO₄-modified electrode. uit.no
Table 1: Performance of this compound/Graphene Oxide Composites
| Composite Material | Application | Key Performance Metrics | Reference |
|---|---|---|---|
| Ce(MoO₄)₂/GO | Electrochemical detection of Chloramphenicol | Detection Limit: 2 nM; Sensitivity: 1.8085 μA μM⁻¹ cm⁻² | acs.org |
| Ce(MoO₄)₂/GO | Photocatalytic degradation of Chloramphenicol | ~99% degradation in 50 minutes | acs.org |
| CeMo₂O₈/N, P co-doped rGO | Supercapacitor | Specific Capacitance: 638 F g⁻¹; Energy Density: 29.7 Wh kg⁻¹ | sci-hub.seresearchgate.net |
| Ce@ZnMoO₄/AGr | Electrochemical detection of Levofloxacin | Four-fold increase in sensor response | uit.no |
Integration with Multi-Walled Carbon Nanotubes (MWCNTs) for Enhanced Electrochemical Performance
The integration of this compound with multi-walled carbon nanotubes (MWCNTs) has led to the development of advanced composite materials with significantly enhanced electrochemical properties. These composites are particularly promising for applications in electrochemical sensors and other electroanalytical devices. The combination leverages the electrocatalytic nature of this compound and the excellent electrical conductivity and high surface area of MWCNTs. nih.govmdpi.com
A prime example of this integration is a composite of cerium(III) molybdate (Ce₂(MoO₄)₃) and MWCNTs used to construct a high-performance electrochemical sensor for monitoring the thermal-oxidative stability of the antibiotic azithromycin (B1666446) (AZM). nih.gov In this application, the MWCNTs were crucial for reducing the charge-transfer resistance and promoting signal amplification. nih.govacs.org Thermal treatment of the Ce₂(MoO₄)₃ at 120 °C improved its electrocatalytic effect on the oxidation of the antibiotic. nih.gov This sensor demonstrated high sensitivity, with a detection limit of 230 nM, and good precision. nih.gov The synergistic effect between the thermally activated this compound and the conductive MWCNT network was key to the sensor's high performance. nih.gov
Similarly, composites of other metal molybdates with MWCNTs have shown enhanced electrochemical capabilities. For instance, a Bi₂MoO₆-MWCNTs nanocomposite was used to create a sensitive electrochemical sensor for the detection of baicalein (B1667712) and chrysin, achieving low detection limits of 0.2 nmol·L⁻¹ and 1.4 nmol·L⁻¹, respectively. researchgate.net In another study, oxygen vacancy-rich Fe₂(MoO₄)₃ nanoparticles were combined with MWCNTs to create an ultrasensitive electrochemical sensor for fentanyl and its analogs. nih.gov This composite demonstrated very low limits of detection, for example, 0.006 µmol·L⁻¹ for fentanyl. nih.gov
Table 2: Electrochemical Performance of Metal Molybdate/MWCNT Composites
| Composite Material | Application | Key Performance Metrics | Reference |
|---|---|---|---|
| Ce₂(MoO₄)₃/MWCNT | Electrochemical detection of Azithromycin | Detection Limit: 230 nM | nih.gov |
| Bi₂MoO₆-MWCNTs | Electrochemical detection of Baicalein and Chrysin | Detection Limits: 0.2 nmol·L⁻¹ (Baicalein), 1.4 nmol·L⁻¹ (Chrysin) | researchgate.net |
| r-Fe₂(MoO₄)₃/MWCNT | Electrochemical detection of Fentanyl | Detection Limit: 0.006 µmol·L⁻¹ | nih.gov |
| Manganese Molybdate/MWCNT | Supercapacitor | Specific Capacitance: 571 F g⁻¹ | rsc.org |
Polymer-Cerium Molybdate Nanocomposites (e.g., PMMA-CeMoO₄)
Polymer-cerium molybdate nanocomposites, particularly those utilizing poly(methyl methacrylate) (PMMA), represent a class of hybrid materials with significant potential in electroanalytical applications and material science. The incorporation of this compound into a polymer matrix like PMMA can yield materials with enhanced thermal stability, specific selectivity for certain ions, and novel electrochemical properties.
A study reported the synthesis of a poly(methyl methacrylate)-cerium molybdate (PMMA-CeMoO₄) nanocomposite through an in-situ polymerization technique. researchgate.net The resulting material was characterized for its physical properties and was found to be highly selective for lead ions, indicating its potential for removing heavy toxic metals from waste streams. researchgate.net This selectivity was harnessed to construct an ion-selective membrane electrode. researchgate.net The electrode demonstrated mechanical stability, a wide dynamic range, and a quick response time, remaining operational for at least five months without significant divergence in its potential response characteristics. researchgate.net This highlights the utility of PMMA-CeMoO₄ composites in developing robust and reliable electrochemical sensors. researchgate.net
The development of polymer nanocomposites often involves modifying the surface of the inorganic nanoparticles to ensure proper dispersion and interaction with the polymer matrix. For instance, in the development of PMMA/CeO₂ nanocomposites, a phase transfer protocol using palmitic acid as a ligand for CeO₂ nanoparticles was employed to facilitate their incorporation into the PMMA matrix. zenodo.org This approach ensures that the nanoparticles are well-dispersed, which is crucial for the final properties of the nanocomposite. zenodo.org While this example uses cerium oxide, the principles of surface modification and dispersion are directly applicable to this compound composites.
The addition of inorganic nanoparticles like this compound can also influence the thermal and optical properties of the polymer. In a study on PMMA/CeO₂ nanocomposites, the addition of CeO₂ was found to affect the band gap, refractive index, and optical permittivity of the PMMA matrix. nih.gov Similarly, the thermal stability of PMMA was enhanced by the addition of inorganic moieties. researchgate.net These findings suggest that PMMA-CeMoO₄ composites could be tailored for applications in optical devices where specific refractive indices or enhanced thermal stability are required. researchgate.netnih.gov
Table 3: Properties of Polymer-Cerium Molybdate and Related Nanocomposites
| Composite Material | Key Finding/Application | Observed Properties | Reference |
|---|---|---|---|
| PMMA-CeMoO₄ | Ion-selective electrode for Lead (Pb²⁺) | Mechanically stable, quick response time, operational for 5+ months | researchgate.net |
| PMMA/CeO₂ | Optical and antibacterial applications | Decreased band gap (4.15 eV to 3.30 eV), increased refractive index | nih.gov |
| PMMA/CeO₂ | Nanocomposite synthesis | Phase transfer protocol using palmitic acid improves nanoparticle dispersion | zenodo.org |
Metal Molybdate/Molybdenum Trioxide Composites
Composites combining metal molybdates with molybdenum trioxide (MoO₃) are being explored for a range of applications, including catalysis and lubrication. These materials leverage the properties of both components to achieve enhanced performance. The interaction between the metal molybdate and MoO₃ can lead to synergistic effects that improve catalytic activity, stability, and other functional characteristics. justdial.com
For example, a sodium this compound/molybdenum trioxide composite has been developed as a novel photocatalyst. google.com The synthesis of such composites can be designed to create specific structures that enhance their photocatalytic efficiency. The combination of a metal molybdate with MoO₃ can alter the electronic band structure and improve charge separation, which are critical factors in photocatalysis.
In the field of catalysis, composites of MoO₃ with other metal oxides are well-known. Molybdenum trioxide itself is a catalyst in various chemical reactions, and when combined with other metal oxides, it can create synergistic effects that enhance catalytic activity and selectivity. justdial.com For instance, MoO₃-based composites are used in applications such as olefin metathesis and hydrodesulfurization reactions. justdial.com Composites like molybdenum trioxide-potassium molybdate (MoO₃-K₂MoO₄) and molybdenum trioxide-sodium molybdate (MoO₃-Na₂MoO₄) offer improved solubility and catalytic performance for oxidation reactions and water treatment. justdial.com
The synthesis of this compound (Ce₂(MoO₄)₃) from cerium oxide and molybdenum oxide has been studied, showing that the resulting material has distinct properties from its precursors. mdpi.comresearchgate.netresearchgate.net In one study, a material containing Ce and Mo, which formed this compound, was synthesized and applied for fructose (B13574) conversion. mdpi.comresearchgate.net This CeMo material exhibited high catalytic activity and a lower formation of insoluble byproducts compared to pure molybdenum oxide. mdpi.comresearchgate.net The interaction between cerium and molybdenum ions in the molybdate structure leads to increased thermal stability. mdpi.comresearchgate.net
Furthermore, composites of molybdenum trioxide with graphene oxide (MoO₃/GO) have been synthesized and investigated as lubricant additives. chalcogen.ro These composites exhibit excellent anti-friction and anti-wear properties due to a synergistic effect between the lubricating film formed by the composite and the self-healing ability of nano-MoO₃. chalcogen.ro This suggests that incorporating this compound into such a system could potentially offer additional benefits, such as enhanced thermal stability or oxidative resistance, given the properties of cerium.
Table 4: Applications and Properties of Metal Molybdate/Molybdenum Trioxide Composites
| Composite Material | Application | Key Property/Finding | Reference |
|---|---|---|---|
| Sodium this compound/molybdenum trioxide | Photocatalysis | Developed as a novel photocatalyst | google.com |
| This compound (from CeO₂ and MoO₃) | Fructose conversion catalyst | High activity, lower formation of insoluble materials compared to pure MoO₃ | mdpi.comresearchgate.net |
| MoO₃-K₂MoO₄ / MoO₃-Na₂MoO₄ | Catalysis, Water treatment | Improved solubility and catalytic performance | justdial.com |
| MoO₃/GO | Lubricant additive | Excellent anti-friction and anti-wear properties | chalcogen.ro |
Zirconium Bismuth Molybdate / Zirconium this compound Nanocomposites
Nanocomposites combining zirconium, bismuth, and cerium molybdates are advanced materials synthesized for their unique structural, thermal, and opto-electric properties. These complex multi-component materials are designed to harness the individual characteristics of each molybdate to create a composite with enhanced functionalities.
A study detailed the synthesis of Zirconium Bismuth Molybdate / Zirconium this compound nanocomposites via a co-precipitation method. researchgate.netresearchgate.netcolab.ws X-ray diffraction (XRD) analysis of the resulting material indicated the formation of a polycrystalline composite containing monoclinic Zirconium dioxide (ZrO₂), orthorhombic γ-Bismuth molybdate (γ-Bi₂MoO₆), and tetragonal this compound (Ce₂(MoO₄)₃) phases. researchgate.netresearchgate.net This indicates that the synthesis method successfully produced a composite material with distinct crystalline phases from each of the constituent metal molybdates. researchgate.netresearchgate.net
Scanning electron microscopy (SEM) analysis revealed that the zirconium bismuth molybdate nanoparticles were dispersed within a zirconium this compound matrix, forming a metal matrix composite. researchgate.netresearchgate.net This type of morphology, where one phase is embedded within another, is crucial for achieving the desired composite properties.
The opto-electric properties of these nanocomposites were a key area of investigation. The composite material exhibited improved thermal stability and enhanced photoluminescence compared to the individual components. researchgate.net Specifically, the photoluminescent emission intensity of zirconium this compound was increased by the incorporation of zirconium bismuth molybdate. researchgate.net This enhancement occurred without altering the electronic states of the host material and resulted in three intense emission peaks in the blue-green wavelength region. researchgate.net This suggests that the composite structure facilitates more efficient light emission, which could be beneficial for applications in optical devices, sensors, or as phosphors.
While the primary research focuses on the Zirconium Bismuth Molybdate / Zirconium this compound system, related research into other zirconate and molybdate composites provides further context. For instance, zirconium molybdate (ZrMo₂O₈) has been synthesized and combined with multi-walled carbon nanotubes (MWCNTs) to create an electrochemical sensor for the detection of Adefovir. mdpi.comresearchgate.net This demonstrates the versatility of zirconium molybdate as a functional component in composite materials. Similarly, ZrO₂/CeO₂ nanocomposites have been synthesized for the efficient removal of dyes from aqueous solutions, highlighting the potential of zirconium-cerium oxide systems in environmental applications. bu.edu.eg
Table 5: Characteristics of Zirconium Bismuth Molybdate / Zirconium this compound Nanocomposites
| Property | Observation | Reference |
|---|---|---|
| Synthesis Method | Co-precipitation | researchgate.netresearchgate.net |
| Crystalline Phases | Monoclinic ZrO₂, Orthorhombic γ-Bi₂MoO₆, Tetragonal Ce₂(MoO₄)₃ | researchgate.netresearchgate.net |
| Morphology | Zirconium bismuth molybdate nanoparticles dispersed in a zirconium this compound matrix | researchgate.netresearchgate.net |
| Photoluminescence | Enhanced emission intensity with three peaks in the blue-green region | researchgate.net |
Synergistic Effects in Hybrid Systems
A significant driver for the development of this compound-based composite materials is the achievement of synergistic effects, where the combined performance of the hybrid system surpasses the sum of its individual components. These effects are observed across a wide range of applications, from electrochemistry and photocatalysis to corrosion inhibition.
In electrochemical applications, synergy is frequently observed. For example, in a composite of cerium (IV) molybdate nanoparticles anchored on N, P co-doped reduced graphene oxide (CeMo₂O₈/NPRGO), the excellent electrochemical performance is attributed to the synergistic effect between the highly conductive graphene and the electroactive this compound nanoparticles. sci-hub.seresearchgate.net This synergy leads to enhanced specific capacitance and energy density in supercapacitors. sci-hub.se Similarly, a Ce@ZnMoO₄/AGr composite demonstrates a synergistic interaction between the cerium-doped zinc molybdate and activated graphene, resulting in enhanced conductivity and a greater number of active sites for electrochemical sensing. uit.nouit.no The incorporation of MWCNTs with this compound also creates a synergistic effect, reducing charge-transfer resistance and amplifying the electrochemical signal for sensing applications. nih.gov
Photocatalysis is another area where synergistic effects are prominent. In Ce(MoO₄)₂/graphene oxide (CeM/GO) composites, the enhanced photocatalytic activity for degrading pollutants is due to the increased migration efficiency of photoinduced electrons and holes, a direct result of the synergy between the two components. acs.org This effect is also seen in other hybrid systems, such as CeO₂-MoS₂ nanocomposites, which show enhanced visible-light photocatalytic activity compared to bare MoS₂ and CeO₂. researchgate.net The synergy in these systems often arises from improved charge separation and transfer at the interface between the different materials.
Synergistic effects are also noted in corrosion inhibition. The combination of molybdate with rare earth cations like cerium has been shown to produce a synergistic inhibitory effect on corrosion, which can even outperform traditional inhibitors like chromates. researchgate.net This synergy is believed to arise from the combined action of the passivating effect of molybdate and the inhibitive properties of the cerium ions.
The underlying mechanisms for these synergistic effects are varied but often involve a combination of factors. These can include enhanced electrical conductivity, improved charge separation and transfer, increased surface area, the creation of more active sites, and favorable structural or morphological arrangements. acs.orgsci-hub.senih.gov For instance, in a Ce₂Mo₃O₁₂/MoS₂/C composite for lithium-ion batteries, the synergistic effect between the components provides more active reaction sites, shortens diffusion pathways, and enhances the diffusion efficiency of lithium ions and electrons. nih.gov
Table 6: Examples of Synergistic Effects in this compound Hybrid Systems
| Hybrid System | Application | Observed Synergistic Effect | Reference |
|---|---|---|---|
| CeMo₂O₈/N, P co-doped rGO | Supercapacitors | Enhanced specific capacitance and energy density | sci-hub.seresearchgate.net |
| Ce(MoO₄)₂/GO | Photocatalysis | Increased migration efficiency of photoinduced charge carriers | acs.org |
| Ce³⁺/Molybdate ions | Corrosion Inhibition | Enhanced corrosion protection for steel | researchgate.net |
| Ce₂Mo₃O₁₂/MoS₂/C | Lithium-ion Batteries | More active sites and enhanced ion/electron diffusion | nih.gov |
Challenges and Future Research Directions in Cerium Molybdate Chemistry
Challenges in Single-Phase Synthesis and Crystallinity Control
A significant challenge in the study of cerium molybdate (B1676688) lies in the synthesis of single-phase, well-crystallized materials. The primary difficulty stems from the instability of the cerium ion, which can readily change its oxidation state between Ce³⁺ and Ce⁴⁺, particularly at elevated temperatures. scielo.brresearchgate.net This variability makes it difficult to achieve a pure crystalline structure, as the synthesis method and thermal processing conditions heavily influence the final product's phase, composition, and electronic properties. scielo.brresearchgate.net
Different synthesis techniques yield varied results; for instance, co-precipitation may result in an amorphous material, while hydrothermal and sol-gel methods can produce Ce₂(MoO₄)₃·4.5H₂O with an unknown crystalline structure or Ce(MoO₄)₂ with a tetragonal structure, respectively. acadpubl.euresearchgate.net The calcination temperature is a critical parameter that directly affects the formation of the desired crystalline phase and particle size. scielo.bracadpubl.eu Studies have shown that as the calcination temperature increases, phase transitions occur. For example, using an EDTA-citrate complexation method, a tetragonal phase of Ce₂(MoO₄)₃ forms at 500°C, transitioning to a monoclinic phase at 600°C. scielo.br However, at temperatures of 800°C and above, the oxidation of cerium can lead to the emergence of secondary phases, such as Ce₁₁O₂₀ and Ce₇O₁₂, compromising the purity of the cerium molybdate. scielo.brresearchgate.net
The table below summarizes the effect of calcination temperature on the phase composition and crystallite size of this compound synthesized via the EDTA-citrate method, illustrating the challenge of isolating a single phase. scispace.com
Effect of Calcination Temperature on this compound Properties
| Calcination Temperature (°C) | Dominant Crystalline Phase(s) | Average Crystallite Size (Å) | Band Gap (Egap) (eV) |
|---|---|---|---|
| 500 | Tetragonal Ce₂(MoO₄)₃ | 1467.43 | 2.26 |
| 600 | Monoclinic Ce₂(MoO₄)₃ | 1658.91 | 2.43 |
| 800 | Monoclinic Ce₂(MoO₄)₃, Ce₁₁O₂₀, Ce₇O₁₂ | 18526.18 | 2.34 |
Achieving precise control over these synthesis parameters is essential for producing this compound with the desired crystal structure and purity for specific applications.
Rational Design of this compound Architectures for Specific Functions
The functionality of this compound is not only dependent on its crystal phase but also on its morphology and architecture at the micro- and nanoscale. The rational design of specific structures is a key research direction aimed at tailoring the material's properties for targeted applications, such as catalysis, adsorption, and sensing. researchgate.netacs.org
Researchers have successfully synthesized a variety of complex, hierarchical this compound architectures, including flower-like, bundle-like, and microspheric structures, often using facile, template-assisted routes. researchgate.netacs.org These different morphologies can significantly influence the material's performance by altering its surface area, porosity, and the number of accessible active sites. For example, this compound hierarchical structures have demonstrated selective performance in the photocatalytic decomposition of organic dyes. acs.org They show high efficiency for degrading Congo red under visible light and strong adsorption of Cationic red X-GTL, but exhibit little to no activity towards Methyl orange or Acid blue 80. researchgate.net This selectivity highlights how morphological control can be used to design materials for specific environmental remediation tasks. The ability to control morphology allows for the fine-tuning of properties to enhance efficiency and selectivity in various applications. ufrn.br
Exploration of Novel Doping Elements and Co-doping Strategies
Doping the this compound lattice with other metal cations is a powerful strategy to modulate its fundamental structure and enhance its electronic and catalytic properties. mdpi.com The substitution of host atoms with dopants of comparable radii can create structural imperfections and oxygen vacancies, which can significantly improve the material's performance in dielectric and photocatalytic applications. researchgate.net
Recent studies have explored the effects of doping with elements like antimony (Sb) and bismuth (Bi). In one study, a series of Sb-doped cerium molybdates, Ce₂₋ₓSbₓ(MoO₄)₃, were synthesized, which resulted in a continuous decrease in the optical band gap from 3.35 eV to 2.79 eV as the dopant concentration increased. mdpi.com This doping also led to a significant increase in the dielectric constant and AC conductivity, making the material a promising candidate for charge storage devices. mdpi.com Similarly, doping with bismuth has been shown to reduce the band gap and substantially increase the dielectric constant. researchgate.net These modifications are attributed to changes in the crystal lattice, such as decreased crystallite size and increased strain, upon incorporation of the dopant ions. mdpi.com
The following table presents a comparison of the properties of undoped and doped this compound, showcasing the impact of different doping elements.
Comparison of Doped this compound Properties
| Material | Dopant (x) | Band Gap (eV) | Dielectric Constant (at 20 Hz) | Crystallite Size (nm) |
|---|---|---|---|---|
| Ce₂(MoO₄)₃ (undoped) | 0.00 | 3.35 | 3.262 x 10⁵ | 40.29 |
| Ce₂₋ₓSbₓ(MoO₄)₃ | 0.09 | 2.79 | 2.856 x 10⁸ | 29.09 |
| Ce₂₋ₓBiₓ(MoO₄)₃ | 0.07 | 2.83 | 3.597 x 10⁶ | N/A |
The exploration of novel single dopants and co-doping strategies remains a vibrant area of research, offering a versatile approach to fine-tune the functional properties of this compound.
Development of Advanced this compound-Based Catalytic Systems for Emerging Reactions
This compound-based materials are recognized for their potential in catalysis, particularly in environmental remediation and chemical synthesis. researchgate.net A primary focus is on their application as photocatalysts for the degradation of organic pollutants in water. scispace.com The development of advanced catalytic systems involves enhancing the inherent activity of this compound through strategies like doping, creating composites, and controlling morphology.
For instance, Sb-doping was found to increase the photocatalytic efficiency of this compound by 1.24 times in the degradation of diclofenac (B195802) potassium under UV light. mdpi.com Furthermore, creating composites with other materials, such as graphene oxide, can significantly boost catalytic performance. A Ce(MoO₄)₂/graphene oxide composite demonstrated excellent activity for the photocatalytic degradation of the antibiotic chloramphenicol (B1208), achieving 99% removal within 50 minutes under visible light. acs.org Beyond photocatalysis, this compound is being investigated for other emerging reactions. For example, a catalyst containing this compound (CeMo) synthesized by the Pechini method showed high activity and lower formation of insoluble byproducts in the conversion of fructose (B13574). mdpi.com This was attributed to an increased acidity from the addition of molybdenum to cerium, indicating its potential in biomass conversion. mdpi.com
Integration of this compound in Multifunctional Devices
The unique electronic, optical, and chemical properties of this compound and its derivatives make them attractive candidates for integration into various multifunctional devices. Research is expanding beyond catalysis to explore applications in electronics and sensing technologies.
Theoretical Predictions Guiding Experimental Synthesis and Applications
Computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for guiding the experimental design and synthesis of this compound materials. These theoretical predictions provide atomic-scale insights into the structural, electronic, and thermodynamic properties of materials, which can accelerate the discovery of new compositions with enhanced functionalities. scielo.org.ar
While many computational studies have focused on the simpler cerium oxide (ceria) system, the findings are highly relevant to understanding this compound. unimore.itrsc.org DFT calculations have been used to investigate the effects of various dopants on the electronic structure and band gap of ceria, predicting how different elements will alter its optical and catalytic properties. scielo.org.ar Such models can also elucidate the formation energies of oxygen vacancies, which are critical to the redox and catalytic behavior of cerium-based materials. arxiv.org For this compound specifically, theoretical models have been used to analyze changes in unit cell dimensions upon modification and to understand its thermodynamic stability. researchgate.netresearchgate.net By predicting the stability of different crystal structures, the effect of dopants, and the mechanisms of surface reactions, theoretical calculations can help rationalize experimental observations and guide synthetic efforts toward creating materials with optimized properties for specific catalytic or electronic applications. researchgate.net
Sustainability Aspects of this compound Material Production and Application
The sustainability of this compound chemistry is a multifaceted issue, encompassing the environmental impact of its production processes and the ecological benefits of its applications. A comprehensive evaluation requires a life cycle perspective, from the extraction of raw materials to the end-of-life of this compound-containing products.
Production and Synthesis
The environmental footprint of this compound production begins with its constituent elements: cerium and molybdenum. Cerium is the most abundant rare-earth element, and its extraction from ores can involve significant environmental disruption and the use of hazardous chemicals. nih.gov Similarly, the mining and processing of molybdenum have associated environmental impacts that must be considered in a full life cycle assessment. europa.euimoa.infocore.ac.uk
In response to these challenges, there is a growing emphasis on developing "green" synthesis routes that are more environmentally benign. These methods aim to reduce energy consumption, minimize waste, and utilize less hazardous materials. semanticscholar.orgnih.gov Green chemistry approaches include using water as a solvent, employing biological stabilizing agents like egg white, and conducting reactions at ambient temperatures. nih.govbiointerfaceresearch.com Such strategies not only lower the direct environmental impact of the synthesis process but can also reduce production costs. nih.gov
| Aspect | Conventional Methods (e.g., Co-precipitation, Hydrothermal) | Green Synthesis Methods |
|---|---|---|
| Solvents | Often organic solvents, potential for hazardous waste | Primarily water, minimizing toxic waste nih.gov |
| Energy Input | May require high temperatures and pressures, leading to higher energy consumption scite.ai | Often performed at or near room temperature, reducing energy use nih.govbiointerfaceresearch.com |
| Reagents | Use of various chemical precursors and stabilizing agents | Emphasis on non-toxic, biological, or benign reagents biointerfaceresearch.com |
| Complexity | Can be multi-step and require precise control of conditions mdpi.comscite.ai | Often simpler, one-pot procedures nih.gov |
| Byproducts | Can produce environmentally harmful byproducts | Designed to produce minimal and non-toxic byproducts |
Sustainable Applications
The primary contribution of this compound to sustainability lies in its applications, particularly in environmental remediation and as a replacement for more hazardous materials.
Q & A
Q. What are the common synthesis methods for cerium molybdate nanoparticles, and how does calcination temperature influence their structural properties?
this compound nanoparticles are typically synthesized via the EDTA-citrate combined complexation method. Key steps include adjusting the pH to 9 to form an organometallic gel, followed by calcination at 450–800°C. Calcination temperature critically impacts crystallinity and phase evolution: at 500°C, a tetragonal structure (space group I4₁/a) forms, while temperatures ≥600°C induce a monoclinic phase (space group C2/c) and secondary cerium oxide phases (e.g., Ce₁₁O₂₀) due to oxidation. Higher temperatures also increase crystallite size (1467 Å to 18,526 Å) .
Q. How is this compound utilized in thin-layer chromatography (TLC) staining, and what are the preparation protocols for such reagents?
this compound serves as a staining agent (e.g., Hanessian’s stain) for detecting glycolipids and phosphorous-containing compounds. A standard protocol involves dissolving 12 g ammonium molybdate and 0.5 g ceric ammonium molybdate in 235 mL distilled water with 15 mL concentrated H₂SO₄. The solution is stored in a sealed container and applied to TLC plates post-elution .
Q. What spectroscopic and microscopic techniques are essential for characterizing the morphology and composition of this compound-based materials?
Key techniques include:
Q. What are the critical parameters in the hydrothermal synthesis of this compound hierarchical structures, and how do reaction conditions influence morphology?
Hydrothermal synthesis using amino acids (e.g., lysine) as structure-directing agents yields flower-like or microspheric architectures. Reaction time, pH, and precursor concentration dictate morphology, with longer durations (>12 hrs) promoting well-defined hierarchical growth. Temperature (120–180°C) further modulates crystallinity .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictions in phase identification of this compound when using XRD and SEM-EDS data?
Cross-referencing XRD with Rietveld refinement (e.g., using MAUD software) helps resolve ambiguities in phase identification. For instance, overlapping monoclinic and tetragonal peaks can be deconvoluted by refining lattice parameters (a, b, c, β) and comparing with known isostructural analogs (e.g., La₂(MoO₄)₃). SEM-EDS complements this by detecting elemental segregation (e.g., Ce oxidation at >600°C) .
Q. How does doping this compound with transition metals affect its electrochemical properties, and what characterization techniques validate these modifications?
Doping with Ce³⁺ or Fe³⁺ enhances electrochemical activity in corrosion inhibition. Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) quantify charge-transfer resistance and polarization behavior. XPS validates oxidation states, while XRD confirms structural stability post-doping .
Q. What strategies optimize the photocatalytic efficiency of this compound composites under visible light, and how are these efficiencies quantified?
Composite formation with CeO₂ or Bi₂MoO₆ extends light absorption into the visible range (λ > 400 nm). Efficiency is quantified via dye degradation kinetics (e.g., Congo red, Rhodamine B) using UV-Vis spectroscopy. Bandgap engineering via calcination or doping reduces recombination rates, improving quantum yield .
Q. How do phase transitions in this compound (e.g., tetragonal to monoclinic) impact its application in anticorrosive coatings, and what thermal treatments are optimal?
The monoclinic phase exhibits superior corrosion resistance due to dense packing and reduced defect density. Optimal thermal treatment at 600°C balances phase purity and adhesion to substrates (e.g., AA2024 aluminum alloys). Accelerated salt-spray tests and EIS validate coating durability .
Q. How can researchers ensure reproducibility in this compound synthesis when scaling from lab to pilot-scale processes?
Strict control of calcination atmosphere (e.g., inert gas to prevent Ce oxidation) and precursor stoichiometry is critical. Pilot-scale reactors should maintain consistent heating rates (<5°C/min) and use in-situ XRD to monitor phase transitions. Comparative TGA/DSC profiles between batches ensure consistency .
Q. What computational approaches complement experimental data in predicting the bandgap engineering of this compound for optoelectronic applications?
Density functional theory (DFT) models simulate electronic structure modifications (e.g., oxygen vacancy formation) and predict bandgap trends. Experimental validation via DRS and photoluminescence spectroscopy confirms computational accuracy, enabling tailored material design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
